Org41841
Description
structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c1-19(2,3)23-16(24)15-13(20)12-14(10-7-6-8-11(9-10)25-4)21-18(26-5)22-17(12)27-15/h6-9H,20H2,1-5H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSFSADBOJYPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301847-37-0 | |
| Record name | Org 41841 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301847370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORG-41841 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J2KL52JYJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Org41841: A Technical Guide on its Mechanism and Allosteric Modulation of Glycoprotein Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org41841 is a small molecule, thienopyrimidine compound that functions as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1][2] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy and potency data, and detailed experimental protocols for assessing its activity. A key feature of this compound is its allosteric mode of action, binding to the transmembrane domain of its target receptors, a site distinct from the orthosteric binding site of endogenous glycoprotein hormones.[2] This property also confers it with pharmacoperone capabilities, enabling the rescue of certain misfolded and trafficking-deficient receptor mutants.[3][4]
Mechanism of Action
This compound acts as an allosteric agonist of the LHCGR and TSHR, both of which are G-protein coupled receptors (GPCRs).[2] Unlike the endogenous ligands, luteinizing hormone (LH), human chorionic gonadotropin (hCG), and thyroid-stimulating hormone (TSH), which bind to the large extracellular domain of their respective receptors, this compound binds within the transmembrane (TM) domain.[2] Computational modeling and experimental data suggest a binding pocket located in a cleft formed by transmembrane helices 3, 4, 5, 6, and 7, and the second extracellular loop.[2]
Upon binding, this compound induces a conformational change in the receptor, leading to the activation of the intracellular Gαs protein subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger. The elevation of intracellular cAMP levels triggers downstream signaling cascades, leading to the physiological responses associated with LHCGR and TSHR activation.[5]
A significant aspect of this compound's activity is its role as a pharmacoperone.[3][6] In certain cases of receptor mutations that cause misfolding and retention in the endoplasmic reticulum, this compound can bind to the nascent receptor and facilitate its proper folding and trafficking to the cell surface, thereby restoring its function.[3] This has been demonstrated for the A189V mutant of the human Follicle-Stimulating Hormone Receptor (hFSHR).[3]
Signaling Pathway
Caption: Allosteric activation of LHCGR/TSHR by this compound leading to cAMP production.
Quantitative Data
The potency of this compound has been determined through in vitro functional assays, with the half-maximal effective concentration (EC50) serving as a key metric.
| Receptor | EC50 (µM) | Notes |
| Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) | 0.2 | Partial agonist activity.[1] |
| Thyroid-Stimulating Hormone Receptor (TSHR) | 7.7 | Lower potency compared to LHCGR.[1] |
| L570F Mutant TSHR | 0.8 | Improved EC50 compared to wild-type TSHR.[1] |
| M9 Chimeric Receptor | 2.7 | Greatly improved efficacy, reaching 99% of the maximal TSH response.[1] |
Experimental Protocols
In Vitro cAMP Functional Assay
This protocol outlines the methodology to assess the agonistic activity of this compound on cells expressing the target receptors.
Experimental Workflow
Caption: Workflow for the in vitro cAMP functional assay.
Detailed Methodology
-
Cell Culture and Transfection:
-
HEK293 or CHO cells are suitable host cells.
-
Cells are transfected with expression vectors encoding the full-length human LHCGR or TSHR using a suitable transfection reagent (e.g., Lipofectamine).
-
Transfected cells are cultured for 48 hours in complete growth medium (e.g., DMEM with 10% fetal bovine serum) to allow for receptor expression.[1]
-
-
Compound Incubation:
-
After 48 hours, the growth medium is aspirated.
-
Cells are washed once with serum-free DMEM.
-
Cells are then incubated for 1 hour in serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor to prevent cAMP degradation.
-
This compound is added to the incubation medium at varying concentrations (e.g., 0 to 100 µM). A vehicle control (e.g., DMSO) should be included. For comparison, a known agonist for the receptor (e.g., hCG for LHCGR, TSH for TSHR) should be run in parallel.
-
Incubation is carried out in a humidified incubator at 37°C with 5% CO2.[1]
-
-
Cell Lysis:
-
Following the 1-hour incubation, the medium is aspirated.
-
Cells are lysed by adding a lysis buffer, such as Lysis Buffer 1 from the cAMP Biotrak Enzymeimmunoassay System.[1]
-
-
cAMP Quantification:
-
The cAMP content in the cell lysates is determined using a competitive enzyme immunoassay (EIA) kit, such as the cAMP Biotrak Enzymeimmunoassay System.
-
The assay is performed according to the manufacturer's instructions. This typically involves the use of a plate pre-coated with an antibody to cAMP, a fixed amount of a cAMP-peroxidase conjugate, and the cell lysate samples. The amount of peroxidase-labeled cAMP that binds to the antibody is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
The concentration of cAMP in each sample is calculated based on a standard curve generated with known concentrations of cAMP.
-
The data are then analyzed using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value for this compound.
-
Pharmacoperone Activity Assay
This protocol is designed to evaluate the ability of this compound to rescue the cell surface expression of misfolded receptor mutants.
Experimental Workflow
Caption: Workflow for assessing the pharmacoperone activity of this compound.
Detailed Methodology
-
Cell Culture and Transfection:
-
This compound Pre-incubation:
-
Twenty-four hours post-transfection, the medium is replaced with fresh growth medium containing various concentrations of this compound (or vehicle control).
-
Cells are incubated with this compound for 4 hours.[3]
-
-
Washout:
-
After the 4-hour pre-incubation, the medium containing this compound is removed.
-
Cells are washed twice with fresh medium.
-
Cells are then incubated for an additional 18 hours in fresh growth medium without this compound. This washout period is to ensure that the subsequent functional response is due to rescued receptors at the cell surface and not the direct agonistic effect of this compound.[3]
-
-
Functional Assay:
-
Following the washout period, a cAMP functional assay is performed as described in section 3.1.
-
However, instead of stimulating with this compound, the cells are challenged with a saturating concentration of the natural ligand for the receptor (e.g., 100 ng/ml hFSH for hFSHR).[3]
-
-
Data Analysis:
-
The cAMP response in cells pre-incubated with this compound is compared to the response in vehicle-treated cells.
-
A significant increase in the cAMP response in the this compound-treated cells indicates that the compound has rescued the cell surface expression and function of the mutant receptor.
-
Drug Development and Therapeutic Potential
This compound represents a class of small molecule allosteric modulators of glycoprotein hormone receptors with potential therapeutic applications in reproductive health and thyroid disorders.[6] Its oral bioavailability, demonstrated in preclinical models, offers a significant advantage over the injectable glycoprotein hormones currently in clinical use.[5] The pharmacoperone activity of this compound and similar molecules opens up possibilities for treating diseases caused by genetic mutations that lead to receptor misfolding and dysfunction.[6] However, the lack of specificity of this compound, acting on both LHCGR and TSHR, is a challenge that needs to be addressed in the development of future analogs with improved receptor selectivity.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 6. ORG-41841 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Org41841: A Technical Whitepaper on a Dual Agonist for the Luteinizing Hormone/Choriogonadotropin and Thyroid-Stimulating Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org41841 is a small molecule, thienopyrimidine compound that has been identified as a partial agonist for two critical G-protein coupled receptors (GPCRs) in the endocrine system: the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). This dual agonism presents a unique pharmacological profile with potential therapeutic applications. This document provides a comprehensive technical overview of this compound, summarizing its known quantitative pharmacological data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Introduction
The luteinizing hormone/choriogonadotropin receptor (LHCGR) is a cornerstone of reproductive function, mediating the effects of luteinizing hormone (LH) and human chorionic gonadotropin (hCG) to regulate steroidogenesis and gametogenesis. Similarly, the thyroid-stimulating hormone receptor (TSHR) is pivotal for thyroid gland function and metabolism, responding to thyroid-stimulating hormone (TSH). The structural homology between these glycoprotein hormone receptors has led to the exploration of small molecules that can modulate their activity. This compound has emerged from these efforts as a notable dual agonist.[1] This whitepaper serves as a technical guide for researchers and drug development professionals interested in the pharmacology of this compound.
Quantitative Pharmacological Data
The available quantitative data for this compound primarily focuses on its potency in functional assays. The compound has been characterized as a partial agonist at both LHCGR and TSHR.[2][3]
| Parameter | LHCGR | TSHR | Reference |
| EC50 | 0.2 µM | 7.7 µM | [3] |
| Binding Affinity (Ki) | Not Reported | Not Reported | |
| Maximal Efficacy (Emax) | Not Reported | Not Reported |
Signaling Pathways
Both LHCGR and TSHR primarily couple to the Gαs subunit of heterotrimeric G-proteins, leading to the activation of the adenylyl cyclase-cAMP-protein kinase A (PKA) signaling cascade. However, they can also engage other signaling pathways.
LHCGR Signaling
Activation of LHCGR by an agonist like this compound is expected to primarily stimulate the Gαs pathway. This leads to the production of cyclic AMP (cAMP), which in turn activates PKA. PKA then phosphorylates various downstream targets, leading to physiological responses such as steroidogenesis in gonadal cells. There is also evidence that LHCGR can couple to Gαq/11, activating the phospholipase C (PLC) pathway, and can signal through β-arrestin pathways.
Caption: Canonical Gαs-PKA signaling pathway of LHCGR.
TSHR Signaling
Similar to LHCGR, the primary signaling pathway for TSHR upon agonist binding is the Gαs-cAMP-PKA cascade, which stimulates thyroid hormone synthesis and release. TSHR has also been shown to couple to Gαq/11, leading to the activation of PLC and subsequent increases in intracellular calcium.
Caption: Canonical Gαs-PKA signaling pathway of TSHR.
Experimental Protocols
Detailed experimental protocols are crucial for the characterization of compounds like this compound. While specific protocols for every assay with this compound are not publicly available, this section provides detailed methodologies for key assays based on established practices for GPCR drug discovery.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound. Since this compound is an allosteric agonist that does not compete with the natural ligand binding site, a direct competition assay with a radiolabeled orthosteric ligand would not be suitable to determine its binding affinity at the allosteric site.[2] A more appropriate method would involve using a radiolabeled version of this compound or a related allosteric modulator, which is not currently described in the literature. However, for the purpose of a comprehensive guide, a standard competitive binding assay protocol is provided below.
Objective: To determine the inhibitory constant (Ki) of a test compound for a radioligand binding to LHCGR or TSHR.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing either LHCGR or TSHR (e.g., HEK293 or CHO cells).
-
Radioligand: A suitable radiolabeled antagonist or agonist for the receptor of interest (e.g., 125I-hCG for LHCGR, 125I-TSH for TSHR).
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of an unlabeled endogenous ligand (e.g., hCG or TSH).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or the non-specific binding control.
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, providing a measure of its potency (EC50) and efficacy (Emax).
Objective: To determine the EC50 and Emax of this compound for cAMP production mediated by LHCGR or TSHR.
Materials:
-
Cells: HEK293 or CHO cells transiently or stably expressing LHCGR or TSHR.
-
Test Compound: this compound.
-
Positive Control: A known agonist for the receptor (e.g., hCG for LHCGR, TSH for TSHR).
-
Stimulation Buffer: e.g., Serum-free DMEM or HBSS containing a phosphodiesterase inhibitor such as 1 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Caption: Workflow for a cAMP accumulation assay.
Protocol:
-
Seed cells expressing the receptor of interest into a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound and the positive control in stimulation buffer.
-
Aspirate the culture medium from the cells and replace it with the stimulation buffer containing the test compounds or controls.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.[3]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
Inositol Phosphate (IP) Accumulation Assay
This assay is used to assess the activation of the Gαq/11 signaling pathway by measuring the accumulation of inositol phosphates.
Objective: To determine if this compound can stimulate IP production via LHCGR or TSHR.
Materials:
-
Cells: HEK293 or CHO cells expressing the receptor of interest.
-
myo-[3H]inositol.
-
Labeling Medium: Inositol-free DMEM.
-
Stimulation Buffer: HBSS or similar buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
-
Test Compound: this compound.
-
Positive Control: A known Gαq/11 activator for the cell line, if available.
-
Lysis Buffer: e.g., ice-cold 0.1 M formic acid.
-
Anion Exchange Chromatography Columns.
-
Elution Buffers.
-
Scintillation Counter.
Protocol:
-
Seed cells in a multi-well plate and grow to near confluency.
-
Label the cells by incubating them overnight with labeling medium containing myo-[3H]inositol.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with stimulation buffer containing LiCl.
-
Add the test compound or control and incubate for a defined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding lysis buffer.
-
Separate the inositol phosphates from the cell lysate using anion exchange chromatography.
-
Elute the different inositol phosphate species and measure the radioactivity of the eluates using a scintillation counter.
-
Analyze the data to determine the fold increase in IP accumulation over baseline.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, providing insights into receptor desensitization, internalization, and β-arrestin-mediated signaling.
Objective: To determine if this compound induces β-arrestin recruitment to LHCGR or TSHR.
Materials:
-
Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as those utilizing BRET (Bioluminescence Resonance Energy Transfer), FRET (Förster Resonance Energy Transfer), or enzyme complementation (e.g., PathHunter). These cells co-express the receptor of interest fused to one component of the reporter system and β-arrestin fused to the other.
-
Test Compound: this compound.
-
Positive Control: An agonist known to induce β-arrestin recruitment to the receptor.
-
Assay Buffer and Substrates: As required by the specific assay technology.
-
Plate Reader: Capable of detecting the specific signal (e.g., luminescence or fluorescence).
Protocol:
-
Seed the engineered cells in a multi-well plate.
-
Add the test compound or control at various concentrations.
-
Incubate for a time and at a temperature optimized for the specific assay system.
-
Add the detection substrate if required.
-
Measure the signal (e.g., luminescence or fluorescence ratio) using a plate reader.
-
Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve for β-arrestin recruitment.
In Vivo Studies
This compound was the first low-molecular-weight agonist for a gonadotropin receptor to demonstrate in vivo efficacy after oral administration.[2] Studies in animal models have shown that this compound can induce testosterone synthesis in mouse Leydig cells and trigger ovulation in 40% of immature mice.[4] However, detailed dose-response data from these in vivo studies are not extensively reported in publicly accessible literature.
Structure-Activity Relationship (SAR)
The thieno[2,3-d]pyrimidine scaffold of this compound has been the subject of structure-activity relationship studies to explore the chemical features that govern its potency and selectivity for LHCGR and TSHR.[5] Modifications to the parent compound have been synthesized and evaluated, providing insights into the binding pocket within the transmembrane domains of these receptors.[1][5] These studies have supported computational models of this compound binding and have identified key interactions, such as a hydrogen bond with a conserved glutamate residue in transmembrane helix 3 of both receptors.[5]
Conclusion
This compound is a valuable pharmacological tool for studying the activation of LHCGR and TSHR. Its characterization as a dual partial agonist with oral bioavailability opens avenues for further investigation into its therapeutic potential. While the existing data provides a solid foundation, further studies are warranted to fully elucidate its pharmacological profile, including a detailed characterization of its binding affinity, maximal efficacy, and its engagement of different signaling pathways beyond the canonical Gαs-cAMP cascade. The experimental protocols and pathway diagrams provided in this whitepaper offer a framework for researchers to design and interpret future studies on this compound and other modulators of glycoprotein hormone receptors.
References
- 1. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 5. Evaluation of small-molecule modulators of the luteinizing hormone/choriogonadotropin and thyroid stimulating hormone receptors: structure-activity relationships and selective binding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Chemical Properties of Org 41841
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 41841 is a small molecule belonging to the thienopyrimidine class of compounds. It has garnered significant interest in the field of endocrinology and drug discovery due to its unique pharmacological profile. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Org 41841, with a focus on its interaction with gonadotropin and thyroid-stimulating hormone receptors.
Chemical Structure and Properties
Org 41841 is a substituted thieno[2,3-d]pyrimidine. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of Org 41841
| Property | Value |
| IUPAC Name | 5-amino-N-(1,1-dimethylethyl)-4-(3-methoxyphenyl)-2-(methylthio)-thieno[2,3-d]pyrimidine-6-carboxamide[1][2] |
| Chemical Formula | C₁₉H₂₂N₄O₂S₂[3] |
| Molecular Weight | 402.5 g/mol [1] |
| CAS Number | 301847-37-0[3] |
| Appearance | Solid[4] |
| Solubility | Soluble in DMF; Slightly soluble in DMSO and Ethanol[1] |
Mechanism of Action
Org 41841 functions as a partial agonist for two members of the G-protein coupled receptor (GPCR) superfamily: the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[4][5] Unlike the endogenous glycoprotein hormones (LH, hCG, and TSH) which bind to the large extracellular domain of their respective receptors, Org 41841 acts as a positive allosteric modulator, binding to a pocket within the transmembrane (TM) helices of the receptors.[6][7] This allosteric binding induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
The primary signaling cascade activated by Org 41841 upon binding to both LHCGR and TSHR is the Gs alpha subunit (Gαs) pathway. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, resulting in a physiological response.[1]
Interestingly, Org 41841 has also been identified as a "pharmacoperone" for the Follicle-Stimulating Hormone Receptor (FSHR).[8][9] In this capacity, it can rescue certain misfolded FSHR mutants, promoting their proper trafficking to the cell membrane and restoring their function.[8][9]
Table 2: In Vitro Activity of Org 41841
| Target | Assay | Cell Line | Value |
| LHCGR | cAMP Production | HEK293 | EC₅₀ = 0.2 µM[4][5] |
| TSHR | cAMP Production | HEK293 | EC₅₀ = 7.7 µM[4][5] |
Signaling Pathways
The signaling pathways activated by Org 41841 at the LHCGR and TSHR are depicted below.
Caption: Signaling pathway of Org 41841 at the LHCGR.
Caption: Signaling pathway of Org 41841 at the TSHR.
Experimental Protocols
Detailed, step-by-step protocols for experiments specifically using Org 41841 are not extensively published. However, the following are generalized methodologies for the key assays used to characterize this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of Org 41841 to its target receptors.
Caption: Generalized workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cells (e.g., HEK293) transiently or stably expressing the receptor of interest (LHCGR or TSHR) are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate buffer.[10]
-
Binding Reaction: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-hCG for LHCGR) and a range of concentrations of unlabeled Org 41841.[11]
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[10]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Org 41841. The IC₅₀ (the concentration of Org 41841 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant), which represents the affinity of Org 41841 for the receptor, is then calculated using the Cheng-Prusoff equation.[12]
cAMP Functional Assay
This assay measures the ability of Org 41841 to stimulate the production of intracellular cAMP, confirming its agonistic activity.
Caption: Generalized workflow for a cAMP functional assay.
Methodology:
-
Cell Culture: Cells expressing the target receptor are seeded into a multi-well plate and allowed to adhere.[4]
-
Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent the degradation of cAMP.[4]
-
Stimulation: The cells are then treated with a range of concentrations of Org 41841 and incubated for a specific period.[4]
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.[4]
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Data Analysis: The cAMP levels are plotted against the concentration of Org 41841, and the EC₅₀ (the concentration of Org 41841 that produces 50% of the maximal response) is determined using non-linear regression analysis.
Pharmacokinetics
Detailed pharmacokinetic data for Org 41841 in humans or preclinical species are not widely available in the public domain. However, thienopyrimidine derivatives, as a class, are being extensively investigated for their therapeutic potential, with some compounds demonstrating oral bioavailability.[8] The in vivo efficacy of Org 41841 has been demonstrated after oral administration in animal models.[6] Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Org 41841.
Conclusion
Org 41841 is a valuable research tool for studying the function of LHCGR and TSHR. Its unique allosteric mechanism of action and its ability to act as a pharmacoperone for FSHR highlight the potential for developing small molecule therapeutics targeting glycoprotein hormone receptors. This technical guide provides a foundational understanding of the chemical and pharmacological properties of Org 41841, which can aid researchers and drug development professionals in their ongoing investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. researchgate.net [researchgate.net]
- 9. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Org41841: A Low Molecular Weight Agonist Targeting Glycoprotein Hormone Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Org41841 is a pioneering low molecular weight, non-peptidic agonist that exhibits partial agonism for two critical G-protein coupled receptors (GPCRs): the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). Unlike the endogenous glycoprotein hormones that bind to the large extracellular domain of these receptors, this compound acts as an allosteric modulator, binding within the transmembrane domain. This unique mechanism of action has positioned this compound as a valuable tool for studying GPCR activation and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Pharmacological Profile of this compound
This compound, a thienopyrimidine derivative, has been identified as a partial agonist at both the LHCGR and TSHR. Its activity is characterized by its ability to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the signaling cascade of these receptors.
Quantitative Data Summary
The potency of this compound has been quantified through in vitro functional assays, with the half-maximal effective concentration (EC50) determined for both of its target receptors.
| Receptor | Parameter | Value (µM) | Cell Line | Reference |
| LHCGR | EC50 | 0.2 | HEK293 | [1] |
| TSHR | EC50 | 7.7 | HEK293 | [1] |
Table 1: Potency of this compound at LHCGR and TSHR.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is distinct from that of the endogenous ligands for LHCGR (Luteinizing Hormone, LH; Chorionic Gonadotropin, hCG) and TSHR (Thyroid-Stimulating Hormone, TSH). While the large glycoprotein hormones bind to the extracellular domain, this compound interacts with a binding pocket located within the transmembrane helices of the receptors.[1][2] This allosteric binding event induces a conformational change in the receptor, leading to the activation of the intracellular signaling cascade.
Both LHCGR and TSHR primarily couple to the Gs alpha subunit of the heterotrimeric G-protein.[3][4] Activation of Gs leads to the stimulation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lhcgr luteinizing hormone/choriogonadotropin receptor [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
The Discovery and Development of Thienopyrimidine Org 41841: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 41841 is a novel small molecule thienopyrimidine that has emerged as a significant tool in the study of gonadotropin receptor function. Identified as a dual partial agonist for the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR), its primary mechanism of action extends beyond simple receptor activation. Notably, Org 41841 functions as a pharmacological chaperone, or "pharmacoperone," capable of rescuing the cell surface expression of misfolded gonadotropin receptors, a discovery with potential implications for treating certain forms of infertility and other endocrine disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to Org 41841, including detailed methodologies for relevant assays and visualizations of its signaling pathways.
Introduction
The thienopyrimidine scaffold is a versatile heterocyclic structure that has been extensively explored in drug discovery, leading to the development of various therapeutic agents.[1] Org 41841, chemically known as 5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide, was identified through high-throughput screening as a selective, low molecular weight agonist for the LHCGR.[2] Subsequent research revealed its dual agonistic activity on the TSHR and, more significantly, its role as a pharmacoperone for gonadotropin receptors.[3][4] This unique property of rescuing misfolded, intracellularly retained mutant receptors and restoring their function on the cell surface has positioned Org 41841 as a valuable research tool and a potential therapeutic lead.[2][3]
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical and in vitro pharmacological data for Org 41841 is presented in the tables below.
Table 1: Physicochemical Properties of Org 41841
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₄O₂S₂ | [4] |
| Molecular Weight | 402.5 g/mol | [5] |
| CAS Number | 301847-37-0 | [4] |
| Appearance | Solid | [6] |
| Solubility | DMSO: Slightly soluble, Ethanol: Slightly soluble, DMF: 5 mg/ml | [5] |
Table 2: In Vitro Pharmacological Data for Org 41841
| Parameter | Receptor | Value | Cell Line | Reference |
| EC₅₀ | Human LHCGR | 0.2 µM (0.3 µM) | HEK293 | [4][5] |
| Human TSHR | 7.7 µM (6.5 µM) | HEK293 | [4][5] | |
| Action | LHCGR | Partial Agonist | - | [4] |
| TSHR | Partial Agonist | - | [4] | |
| Pharmacoperone Activity | Mutant hFSHR (A189V) | Rescue of cell surface expression | COS Cells | [2][7] |
Mechanism of Action and Signaling Pathways
Org 41841 exerts its effects through two primary mechanisms: direct receptor agonism and pharmacoperone activity.
Dual Receptor Agonism
As a partial agonist, Org 41841 binds to and activates both the LHCGR and TSHR, leading to the stimulation of downstream signaling pathways. The primary pathway activated by these G-protein coupled receptors (GPCRs) is the adenylyl cyclase cascade, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[6]
Pharmacoperone Activity
A key feature of Org 41841 is its ability to act as a pharmacological chaperone. Certain genetic mutations in GPCRs can lead to protein misfolding and retention within the endoplasmic reticulum (ER), preventing their transport to the cell surface where they would normally function. Org 41841 can bind to these misfolded receptors, stabilize their conformation, and facilitate their proper trafficking to the plasma membrane, thereby restoring their responsiveness to endogenous ligands.[2][3] This has been demonstrated for a specific mutant of the human Follicle-Stimulating Hormone Receptor (hFSHR), A189V.[2][7]
Experimental Protocols
The following sections provide representative methodologies for key in vitro assays used to characterize the activity of Org 41841. These protocols are based on published literature and may require optimization for specific experimental conditions.
Intracellular cAMP Accumulation Assay
This assay quantifies the ability of Org 41841 to stimulate cAMP production in cells expressing the target receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human LHCGR or TSHR.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Assay buffer: Serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity.
-
Org 41841 stock solution (in DMSO).
-
Positive control (e.g., human Chorionic Gonadotropin (hCG) for LHCGR, TSH for TSHR).
-
cAMP assay kit (e.g., cAMP Biotrak Enzymeimmunoassay System).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the receptor of interest into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Org 41841 and the positive control in assay buffer.
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed serum-free DMEM.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator.[6]
-
-
Cell Lysis: After incubation, aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the cAMP concentration in the cell lysates using the cAMP assay kit and a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Org 41841 to the LHCGR. As Org 41841 is an allosteric agonist and does not compete with the natural ligand binding site, a direct binding assay with radiolabeled Org 41841 would be ideal.[2] However, if a radiolabeled version is unavailable, competition binding assays with a known radioligand that binds to a different site can be performed to characterize allosteric interactions. The following is a general protocol for a competitive binding assay.
Materials:
-
Cell membranes prepared from HEK293 cells expressing the human LHCGR.
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and BSA).
-
Radioligand (e.g., [³H]-hCG).
-
Unlabeled Org 41841 stock solution (in DMSO).
-
Non-specific binding control (e.g., a high concentration of unlabeled hCG).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Binding buffer.
-
Serial dilutions of unlabeled Org 41841.
-
A fixed concentration of radioligand.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC₅₀ value, from which the Ki can be calculated.
Cell Surface Expression Assay (Flow Cytometry)
This method quantifies the effect of Org 41841 on the cell surface expression of a receptor, particularly in the context of its pharmacoperone activity.
Materials:
-
COS-7 or HEK293 cells transiently transfected with a plasmid encoding an epitope-tagged (e.g., HA- or FLAG-tagged) version of the receptor of interest (e.g., hFSHR-A189V).
-
Culture medium and transfection reagents.
-
Org 41841 stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG).
-
Fluorescently labeled secondary antibody.
-
Flow cytometer.
Procedure:
-
Cell Culture and Transfection: Transfect the cells with the receptor-encoding plasmid and seed them into multi-well plates.
-
Compound Treatment: Treat the transfected cells with various concentrations of Org 41841 for a specified period (e.g., 24-48 hours) to allow for potential rescue of the mutant receptor.
-
Cell Staining:
-
Gently detach the cells from the plate.
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with the primary antibody in blocking buffer on ice to label the cell surface receptors.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody on ice, protected from light.
-
Wash the cells to remove unbound secondary antibody.
-
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity will be proportional to the number of receptors expressed on the cell surface.
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment group and compare it to the untreated control to determine the effect of Org 41841 on receptor cell surface expression.
Synthesis of Org 41841
The synthesis of thienopyrimidines typically involves the construction of the fused ring system from appropriate thiophene precursors. While a detailed, step-by-step protocol for the industrial synthesis of Org 41841 is proprietary, a plausible synthetic route based on established thienopyrimidine chemistry is outlined below. The general approach involves the Gewald reaction to form a substituted 2-aminothiophene, followed by cyclization to form the pyrimidine ring.
References
- 1. Progress in the Research of GnRHR Agonists [synapse.patsnap.com]
- 2. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORG-41841 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are the therapeutic candidates targeting GnRHR? [synapse.patsnap.com]
Org41841 Binding Site on the Transmembrane Domain of LHCGR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lutropin-Choriogonadotropic Hormone Receptor (LHCGR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of reproductive function. While traditionally activated by the large glycoprotein hormones Luteinizing Hormone (LH) and Chorionic Gonadotropin (hCG) which bind to its extracellular domain, a class of small molecule allosteric modulators has been identified that targets the transmembrane (TM) domain. This technical guide provides an in-depth analysis of the binding site of one such molecule, Org41841, on the transmembrane domain of LHCGR. We will detail the key interacting residues, present quantitative binding and functional data, outline the experimental protocols used to elucidate this interaction, and visualize the associated signaling pathways and experimental workflows.
The this compound Binding Pocket in the LHCGR Transmembrane Domain
The small molecule agonist this compound acts as a positive allosteric modulator of the LHCGR, binding to a site distinct from the orthosteric binding site of its endogenous ligand, LH.[1][2] This allosteric binding pocket is located within the transmembrane helices of the receptor.
1.1. Location of the Binding Pocket:
Three-dimensional molecular modeling and experimental data have identified the binding pocket for this compound within the transmembrane domain of the LHCGR.[3][4] This pocket is situated in a cleft formed by transmembrane helices (TMHs) 3, 4, 5, 6, and 7, and is capped by the extracellular loop 2 (ECL2).[3][4] This positioning is a characteristic feature for many low molecular weight (LMW) agonists of glycoprotein hormone receptors.[3]
1.2. Key Amino Acid Interactions:
A critical interaction for the binding and agonistic activity of this compound is the formation of a hydrogen bond between its amino group and the negatively charged side chain of a highly conserved glutamate residue at position 3.37 (according to the Ballesteros-Weinstein numbering scheme for GPCRs).[3][4] In the human LHCGR, this corresponds to Glutamate-451 (E451). The carboxylate group of this glutamate residue is proposed to form a salt bridge with the positively charged amino group of this compound, anchoring the ligand within the binding pocket.[5]
1.3. Homology with the Thyroid-Stimulating Hormone Receptor (TSHR):
The transmembrane domain of the LHCGR shares a high degree of sequence homology with the TSHR. Consequently, this compound also functions as a partial agonist at the TSHR, although with a lower potency.[3][6] The allosteric binding pocket is conserved between these two receptors, and studies involving chimeric TSHR-LHCGR constructs have been instrumental in delineating the residues that determine ligand affinity and efficacy.[1][4]
Quantitative Data for this compound-LHCGR Interaction
The following tables summarize the available quantitative data for the functional activity of this compound on the LHCGR and related receptors.
| Receptor | Ligand | Assay Type | EC50 | Reference |
| Wild-Type LHCGR | This compound | cAMP Accumulation | 0.2 µM | [7] |
| Wild-Type TSHR | This compound | cAMP Accumulation | 7.7 µM | [7] |
| Chimeric TSHR (L570F) | This compound | cAMP Accumulation | 800 nM | [3] |
| Chimeric TSHR (M9) | This compound | cAMP Accumulation | 2700 nM | [3] |
Experimental Protocols
The identification and characterization of the this compound binding site on the LHCGR has been achieved through a combination of computational and experimental techniques.
3.1. Site-Directed Mutagenesis:
Site-directed mutagenesis is employed to substitute specific amino acid residues within the putative binding pocket to assess their importance in ligand binding and receptor activation.
-
Primer Design: Mutagenic primers, typically 25-45 bases in length with a melting temperature (Tm) of ≥78°C, are designed to contain the desired mutation in the center, flanked by 10-15 bases of correct sequence on both sides.
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the receptor cDNA using the mutagenic primers. This results in a linear DNA product containing the desired mutation.
-
DpnI Digestion: The parental (non-mutated) plasmid DNA, which is methylated, is digested using the DpnI restriction enzyme. The newly synthesized, unmethylated PCR product remains intact.
-
Transformation: The mutated plasmid is then circularized and transformed into competent E. coli for amplification. The presence of the desired mutation is confirmed by DNA sequencing.
3.2. Construction of Chimeric Receptors:
Chimeric receptors, combining domains from the LHCGR and the homologous TSHR, are powerful tools to pinpoint regions responsible for ligand specificity.
-
Chimeric Design: Based on homology modeling, specific residues or entire domains of one receptor are replaced with the corresponding sequences from the other. For instance, the M9 chimeric receptor is a TSHR in which nine residues within and covering the this compound binding cleft are replaced by their LHCGR counterparts: I560V, L570F, P5.34T, A5.36S, L5.37Q, A5.38V, F5.42T, Y6.54F, and I5.59A. The L570F chimera involves a single point mutation in the TSHR.
-
Generation: The chimeric constructs are generated using overlapping PCR-based site-directed mutagenesis techniques.
3.3. cAMP Accumulation Assay:
This functional assay is used to quantify the agonistic activity of this compound by measuring the production of the second messenger cyclic AMP (cAMP).
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the wild-type or mutant/chimeric receptor of interest.
-
Ligand Stimulation: Transfected cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) or a bioluminescence-based assay.
-
Data Analysis: The dose-response data is fitted to a sigmoidal curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
3.4. Radioligand Binding Assay:
Radioligand binding assays are used to determine the binding affinity (Kd) of a ligand for its receptor.
-
Cell Preparation: Membranes are prepared from cells expressing the receptor of interest.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]this compound) and increasing concentrations of unlabeled this compound.
-
Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the inhibition constant (Ki), which is then converted to the dissociation constant (Kd) to quantify the binding affinity.
Visualizations
4.1. Signaling Pathway of LHCGR Activation by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 6. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Low-Molecular-Weight Antagonist for the Human Thyrotropin Receptor with Therapeutic Potential for Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of Org 41841 on Testosterone Production: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vivo studies quantifying the effects of Org 41841 on testosterone production are not publicly available. This guide summarizes the known mechanism of action of Org 41841 and infers its potential in vivo effects based on studies with other Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) agonists, such as human chorionic gonadotropin (hCG).
Introduction to Org 41841
Org 41841 is a small molecule, allosteric partial agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR)[1]. As an LHCGR agonist, Org 41841 is designed to mimic the action of the endogenous luteinizing hormone (LH), a key regulator of testosterone production in males[2]. LH, secreted by the pituitary gland, stimulates Leydig cells in the testes to synthesize and release testosterone[3][4]. This process is crucial for the development of male secondary sexual characteristics, spermatogenesis, and overall male reproductive health[3][4].
The primary mechanism of action of Org 41841 relevant to testosterone production is its ability to bind to and activate the LHCGR on Leydig cells, thereby initiating the signaling cascade that leads to steroidogenesis[1][5].
Signaling Pathway of LHCGR-Mediated Testosterone Production
The activation of LHCGR by an agonist such as Org 41841 triggers a well-defined intracellular signaling cascade within the Leydig cells of the testes. This pathway culminates in the synthesis of testosterone from cholesterol. The key steps are outlined below.
Upon agonist binding, the LHCGR, a G-protein coupled receptor (GPCR), undergoes a conformational change. This activates the associated Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP)[5]. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA)[5]. PKA then phosphorylates various downstream targets, including transcription factors and steroidogenic enzymes, which collectively upregulate the process of testosterone synthesis[3][5]. A critical step in this process is the increased expression and activity of the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.
References
- 1. ORG-41841 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What are LHCGR agonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Luteinizing Hormone Regulates Testosterone Production, Leydig Cell Proliferation, Differentiation, and Circadian Rhythm During Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Pharmacoperone Activity of Org41841 on GPCR Mutants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest superfamily of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Mutations in GPCRs can lead to misfolding, intracellular retention, and a subsequent loss of function, contributing to a variety of diseases. Pharmacoperones are small molecules that can act as folding templates, rescuing these misfolded mutant receptors and restoring their proper trafficking to the cell surface, thereby re-establishing their function. This technical guide provides an in-depth overview of the pharmacoperone activity of Org41841, a thienopyr(im)idine compound, with a particular focus on its effects on GPCR mutants.
This compound has been identified as a partial agonist for the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) and the thyroid-stimulating hormone receptor (TSHR).[1] More significantly for the field of protein misfolding diseases, it has demonstrated pharmacoperone activity, notably in rescuing misfolded mutants of the follicle-stimulating hormone receptor (FSHR).[2][3] This guide will detail the experimental protocols used to characterize the activity of this compound, present quantitative data from these studies, and provide visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound on various GPCRs.
| Receptor | Mutant | Parameter | Value | Reference |
| LHCGR | Wild-Type | EC50 | 0.2 µM | [1] |
| TSHR | Wild-Type | EC50 | 7.7 µM | [1] |
| hFSHR | A189V | Rescue | Rescued | [2] |
| hFSHR | Wild-Type | Increased Expression | Yes | [2] |
Table 1: Agonist and Pharmacoperone Activity of this compound
| Cell Line | Receptor | Ligand | Assay | Result | Reference |
| Cos-7 | hFSHR | This compound | cAMP Production | Increased cAMP production after pre-incubation with this compound and subsequent FSH challenge | [2] |
| Cos-7 | hFSHR | This compound | Radioligand Binding | Increased specific binding of 125I-FSH after pre-incubation with this compound | [2] |
Table 2: Functional Effects of this compound on hFSHR in Cos-7 Cells
Experimental Protocols
Cell Culture and Transfection
Objective: To express wild-type or mutant GPCRs in a suitable mammalian cell line for subsequent assays.
Materials:
-
Cos-7 cells (or other suitable host cells like HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid DNA encoding the GPCR of interest (e.g., wild-type hFSHR or A189V mutant)
-
Transfection reagent (e.g., Lipofectamine)
-
6-well or 60 mm culture plates
Protocol:
-
Culture Cos-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 6-well or 60 mm plates to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the GPCR-encoding plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.[2]
-
Twenty-four hours post-transfection, the cells are ready for treatment with this compound or for use in subsequent assays.
Pharmacoperone Rescue Assay
Objective: To assess the ability of this compound to rescue the cell surface expression of a misfolded GPCR mutant.
Materials:
-
Transfected cells expressing the mutant GPCR
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Growth medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Twenty-four hours after transfection, replace the medium with fresh growth medium containing the desired concentration of this compound (e.g., 0-4 µg/ml).[2] The final concentration of DMSO should be kept low (e.g., <1%) to avoid cytotoxicity.
-
Incubate the cells with this compound for a specified period (e.g., 4 hours).[2]
-
After the incubation period, remove the medium containing this compound and wash the cells twice with fresh medium.
-
Add fresh growth medium and culture the cells for an additional period (e.g., 18 hours) to allow for the trafficking of the rescued receptor to the plasma membrane.[2]
-
The cells are now ready for analysis of receptor expression and function.
Radioligand Binding Assay
Objective: To quantify the number of functional receptors on the cell surface.
Materials:
-
Cells treated with this compound
-
Radiolabeled ligand (e.g., [125I]-FSH)
-
Radioreceptor assay buffer (50 mM Tris pH 7.5, 25 mM MgCl2, and 0.3% BSA)[2]
-
Non-labeled ligand (for determining non-specific binding)
-
Phosphate-buffered saline (PBS)
-
EDTA solution
-
Gamma counter
Protocol:
-
Detach the treated cells using a non-enzymatic method (e.g., 2.5 mM EDTA).[2]
-
Wash the cells twice with PBS and resuspend them in radioreceptor assay buffer.[2]
-
In a set of tubes, incubate a fixed number of cells with a saturating concentration of the radiolabeled ligand.
-
In a parallel set of tubes, incubate the cells with the radiolabeled ligand and a large excess of the non-labeled ligand to determine non-specific binding.
-
Incubate the tubes at a specific temperature and for a sufficient time to reach equilibrium.
-
Separate the bound and free radioligand by filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Cyclic AMP (cAMP) Functional Assay
Objective: To measure the functional response of the rescued GPCRs by quantifying the production of the second messenger cAMP.
Materials:
-
Cells treated with this compound
-
Serum-free DMEM
-
3-isobutyl-1-methylxanthine (IBMX)
-
GPCR agonist (e.g., FSH)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based kit)
Protocol:
-
After the 18-hour post-treatment incubation, wash the cells and incubate them in serum-free DMEM containing 1 mM IBMX for 1 hour at 37°C.[1] IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP.
-
Stimulate the cells with a range of concentrations of the GPCR agonist (e.g., FSH) for a specified time (e.g., 1 hour).[1]
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.[1]
-
Determine the cAMP concentration in the cell lysates using a competitive immunoassay format (e.g., ELISA) according to the manufacturer's instructions.[1]
-
Analyze the data to generate dose-response curves and determine parameters like EC50.
Signaling Pathways and Experimental Workflows
Follicle-Stimulating Hormone Receptor (FSHR) Signaling Pathway
The FSHR primarily signals through the Gsα subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and the production of cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB, to elicit a cellular response. The receptor can also signal through other pathways, including those involving ERK and PI3K.
Caption: FSHR Signaling Pathway and this compound Rescue.
Experimental Workflow for Pharmacoperone Rescue
The general workflow for assessing the pharmacoperone activity of a compound like this compound involves several key steps, from cell preparation to data analysis.
Caption: Experimental Workflow for Pharmacoperone Rescue.
Conclusion
This compound serves as a valuable tool for studying the rescue of misfolded GPCRs. Its demonstrated ability to rescue the function of the A189V mutant of the FSHR highlights the potential of pharmacoperone-based therapies for diseases caused by protein misfolding. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the activity of this compound and other potential pharmacoperones. The continued exploration of such compounds holds promise for the development of novel therapeutics for a range of genetic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]
Org 41841: A Deep Dive into its Impact on Ovulation and Reproductive Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Org 41841, a small molecule thienopyrimidine derivative, has emerged as a significant tool in reproductive research due to its unique allosteric agonistic activity on gonadotropin receptors. This technical guide provides a comprehensive overview of Org 41841, focusing on its mechanism of action, its impact on ovulation, and its utility as a research tool in understanding reproductive processes. We will delve into its pharmacodynamics, detailing its effects on the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), Follicle-Stimulating Hormone Receptor (FSHR), and Thyroid-Stimulating Hormone Receptor (TSHR). Furthermore, this guide will present detailed experimental protocols for in vitro and in vivo studies, alongside a quantitative analysis of its efficacy and potency. Particular attention will be given to its role as a "pharmacoperone," capable of rescuing misfolded and dysfunctional gonadotropin receptors.
Introduction
The precise regulation of ovulation is fundamental to female fertility and is primarily orchestrated by the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones exert their effects by binding to their respective G-protein coupled receptors, LHCGR and FSHR, on ovarian cells. Dysregulation of this signaling axis can lead to various ovulatory disorders and infertility. The development of small molecule agonists that can modulate these receptors offers a promising avenue for both therapeutic intervention and as research probes to dissect the complexities of gonadotropin signaling.
Org 41841 has been identified as a potent, orally active, allosteric agonist of the LHCGR.[1][2] Unlike the endogenous ligands which bind to the extracellular domain, Org 41841 interacts with a distinct site within the transmembrane helices of the receptor.[1][2] This unique mechanism of action, coupled with its ability to induce ovulation in vivo, makes it a valuable molecule for studying the nuances of gonadotropin receptor activation and its physiological consequences. This guide aims to consolidate the current knowledge on Org 41841 and provide a practical resource for researchers in the field.
Pharmacodynamics and Quantitative Analysis
Org 41841 exhibits a distinct pharmacological profile, acting as a partial agonist at the LHCGR and TSHR, with weak agonistic activity at the FSHR at high concentrations.[3][4][5] Its allosteric nature means it does not compete with the natural ligand binding site, but rather modulates the receptor's conformation to initiate downstream signaling.[4][5]
Data Presentation
The following tables summarize the quantitative data on the potency and efficacy of Org 41841 on its primary targets.
| Receptor | Parameter | Value | Cell Line/System | Reference |
| LHCGR | EC50 | 0.2 µM | Functional Assay | [3] |
| TSHR | EC50 | 7.7 µM | Functional Assay | [3] |
| FSHR | Agonistic Action | Sub-millimolar concentrations | Host cells expressing hFSHR | [4][5] |
Table 1: Potency of Org 41841 on Gonadotropin and Thyroid-Stimulating Hormone Receptors.
| Receptor Mutant | Effect of Org 41841 | Assay | Reference |
| hFSHR A189V | Rescue of cell surface expression and function | Cellular Response Assessment | [4] |
| L570F (TSHR) | Improved EC50 of 800 nM | Functional Assay | [3] |
| M9 (TSHR) | Improved EC50 of 2700 nM and 99% efficacy | Functional Assay | [3] |
Table 2: Pharmacoperone Activity of Org 41841 on Mutant Receptors.
| Animal Model | Administration | Effect | Reference |
| Immature Mice | Oral | Induction of ovulation in 40% of animals | [1][2] |
| Mouse Leydig Cells | In vitro | Testosterone synthesis | [1] |
Table 3: In Vivo and Ex Vivo Efficacy of Org 41841.
Signaling Pathways
Org 41841, upon binding to the LHCGR, activates downstream signaling cascades primarily through the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a physiological response, such as steroidogenesis in Leydig cells or the resumption of meiosis in oocytes, ultimately leading to ovulation.
Caption: Signaling pathway of Org 41841 via the LHCGR.
Experimental Protocols
In Vitro cAMP Functional Assay
This protocol is designed to measure the ability of Org 41841 to stimulate cAMP production in cells expressing the LHCGR.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the human LHCGR.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Org 41841 stock solution (in DMSO).
-
3-isobutyl-1-methylxanthine (IBMX) solution.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
-
96-well white opaque microplates.
Procedure:
-
Cell Culture and Seeding: Culture LHCGR-expressing cells in DMEM at 37°C in a 5% CO2 incubator. Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of Org 41841 in serum-free DMEM containing 1 mM IBMX.
-
Cell Treatment: Aspirate the culture medium from the wells and replace it with the prepared Org 41841 dilutions. Include a vehicle control (DMSO) and a positive control (e.g., human Chorionic Gonadotropin, hCG).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
cAMP Measurement: Following the manufacturer's instructions for the cAMP assay kit, lyse the cells and measure the intracellular cAMP levels using a plate reader capable of detecting the kit's signal (e.g., time-resolved fluorescence).
-
Data Analysis: Plot the cAMP concentration against the log of the Org 41841 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for the in vitro cAMP functional assay.
In Vivo Ovulation Induction in Immature Mice
This protocol describes the procedure to assess the ovulatory potential of Org 41841 in an in vivo model.
Materials:
-
Immature female mice (e.g., C57BL/6, 21-25 days old).
-
Org 41841 suspension (in a suitable vehicle like 0.5% carboxymethylcellulose).
-
Pregnant Mare Serum Gonadotropin (PMSG).
-
Human Chorionic Gonadotropin (hCG) as a positive control.
-
Oral gavage needles.
-
Dissecting microscope.
Procedure:
-
Priming: Administer a subcutaneous injection of PMSG (e.g., 5 IU) to the immature female mice to stimulate follicular development.
-
Treatment: 48 hours after PMSG administration, administer Org 41841 orally via gavage. A dose-response study can be performed with different concentrations of Org 41841. Include a vehicle control group and a positive control group receiving an injection of hCG.
-
Ovulation Assessment: 16-20 hours after Org 41841 or hCG administration, euthanize the mice.
-
Oocyte Collection: Dissect the oviducts and place them in a petri dish containing a suitable medium. Under a dissecting microscope, tear the ampulla of the oviduct to release the cumulus-oocyte complexes.
-
Quantification: Count the number of oocytes released per mouse.
-
Data Analysis: Compare the number of ovulated oocytes in the Org 41841-treated groups with the control groups.
Caption: Workflow for in vivo ovulation induction in mice.
Pharmacoperone Activity
A significant aspect of Org 41841's utility in reproductive research is its demonstrated "pharmacoperone" or pharmacological chaperone activity.[4] Certain mutations in gonadotropin receptors can lead to misfolding and retention of the receptor in the endoplasmic reticulum, preventing its transport to the cell surface and rendering it non-functional. Org 41841 has been shown to rescue the cell surface expression and function of the A189V mutant of the human FSHR.[4] This suggests that by binding to the mutant receptor, Org 41841 can stabilize its conformation, allowing it to pass through the cell's quality control mechanisms and be correctly trafficked to the plasma membrane. This property makes Org 41841 a valuable tool for studying receptor trafficking and for potentially developing therapies for certain forms of infertility caused by receptor mutations.
Conclusion
Org 41841 is a multifaceted small molecule with significant implications for reproductive research. Its allosteric agonism at the LHCGR provides a unique tool to probe the mechanisms of receptor activation and downstream signaling. Its ability to induce ovulation in vivo highlights its potential as a lead compound for the development of novel fertility treatments. Furthermore, its pharmacoperone activity opens up new avenues for understanding and potentially treating genetic disorders of gonadotropin receptors. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of Org 41841 in advancing our understanding of reproductive biology and developing new therapeutic strategies.
References
- 1. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Org41841
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org41841 is a small molecule, non-peptidic compound that acts as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1] It functions as an allosteric modulator, binding to the transmembrane domain of these G-protein coupled receptors (GPCRs).[2] Notably, this compound has also been identified as a pharmacoperone for the Follicle-Stimulating Hormone Receptor (FSHR), capable of rescuing misfolded mutant receptors and increasing the cell surface expression of wild-type FSHR.[3][4] These properties make this compound a valuable tool for studying the pharmacology of glycoprotein hormone receptors and for investigating potential therapeutic applications in reproductive and thyroid-related disorders.
These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound.
Data Presentation
Table 1: Agonistic Activity of this compound on LHCGR and TSHR
| Receptor | Cell Line | Assay Type | Parameter | Value | Reference |
| LHCGR | HEK293 | cAMP Accumulation | EC50 | 0.2 µM | [1] |
| TSHR | HEK293 | cAMP Accumulation | EC50 | 7.7 µM | [1] |
| L570F mutant TSHR | HEK293 | cAMP Accumulation | EC50 | 800 nM | [1] |
| M9 mutant TSHR | HEK293 | cAMP Accumulation | EC50 | 2700 nM | [1] |
Table 2: Pharmacoperone Effect of this compound on FSHR
| Cell Line | Treatment | Parameter | Value | Fold Increase | Reference |
| COS cells | Vehicle | FSHR Binding Sites | 2.6 ± 0.35 nM/150,000 cells | - | [3] |
| COS cells | This compound | FSHR Binding Sites | 4.7 ± 0.68 nM/150,000 cells | ~1.8 | [3] |
Signaling Pathway
The primary signaling pathway activated by this compound upon binding to LHCGR and TSHR is the Gαs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).
Caption: this compound allosterically activates LHCGR/TSHR, leading to cAMP production.
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to quantify the agonistic activity of this compound on LHCGR or TSHR expressed in a suitable host cell line, such as HEK293 cells.
Materials:
-
HEK293 cells transiently or stably expressing the human LHCGR or TSHR
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Human Luteinizing Hormone (hLH) or Thyroid-Stimulating Hormone (TSH) as positive controls
-
cAMP assay kit (e.g., cAMP Biotrak Enzymeimmunoassay System)
-
Cell lysis buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
For transient transfection, seed cells in 24-well plates and transfect with the receptor-expressing plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the receptor for 48 hours post-transfection.
-
-
Compound Treatment:
-
Aspirate the culture medium and wash the cells once with serum-free DMEM.
-
Pre-incubate the cells for 1 hour in serum-free DMEM containing 1 mM IBMX.
-
Prepare serial dilutions of this compound (e.g., 0 to 100 µM) and the positive control (hLH or TSH) in serum-free DMEM with 1 mM IBMX.
-
Add the compound dilutions to the respective wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium from the wells.
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Determine the cAMP concentration in the cell lysates using the cAMP enzyme immunoassay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration for each sample.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Workflow for the cAMP accumulation assay.
Radioligand Binding Assay for FSHR Expression
This protocol is used to quantify the number of FSHR binding sites on the cell surface, which is indicative of receptor expression, and to assess the effect of this compound pre-incubation.
Materials:
-
COS cells (or other suitable cell line) expressing human FSHR
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
EDTA solution (2.5 mM)
-
Radioreceptor assay buffer (50 mM Tris pH 7.5, 25 mM MgCl2, 0.3% BSA)
-
[125I]-FSH (radioligand)
-
Unlabeled human FSH
-
12 x 75 mm culture tubes
-
Gamma counter
Procedure:
-
Cell Culture and Treatment:
-
Culture COS cells expressing hFSHR in appropriate culture vessels.
-
Treat the cells with a sub-micromolar concentration of this compound or DMSO (vehicle) for a specified period (e.g., 18 hours).
-
Wash the cells to remove the compound.
-
-
Cell Harvesting and Preparation:
-
Detach the cells using 2.5 mM EDTA.
-
Wash the cells twice with PBS.
-
Resuspend the cells in radioreceptor assay buffer.
-
Determine the cell number and adjust the cell suspension to a final concentration (e.g., 150,000 cells/tube for treated cells, adjust control cell number to achieve comparable binding).
-
-
Binding Assay:
-
In 12 x 75 mm tubes, add the cell suspension.
-
Add a fixed concentration of [125I]-FSH.
-
For competition binding, add increasing concentrations of unlabeled FSH (0 to 100 ng/tube).
-
Incubate the reactions for 18 hours at room temperature with continuous shaking.
-
-
Separation of Bound and Free Ligand:
-
Add 3 ml of cold radioreceptor assay buffer to each tube.
-
Centrifuge the tubes at 1200 x g for 30 minutes at 4°C to pellet the cells.
-
Aspirate the supernatant.
-
-
Quantification:
-
Measure the radioactivity in the cell pellets using a gamma counter.
-
-
Data Analysis:
-
Plot the bound radioactivity against the concentration of unlabeled FSH.
-
Perform Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Caption: Workflow for the radioligand binding assay.
Conclusion
The provided protocols and data offer a comprehensive framework for the in vitro characterization of this compound. These experiments will enable researchers to investigate its agonistic and pharmacoperone activities, elucidate its mechanism of action, and explore its potential as a modulator of glycoprotein hormone receptor function. Careful adherence to these protocols will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Org41841 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org41841 is a synthetic aminosteroid that functions as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). It acts as an allosteric modulator, binding to a site distinct from the endogenous ligand binding site. Additionally, this compound exhibits pharmacoperone activity for the human Follicle-Stimulating Hormone Receptor (hFSHR), meaning it can rescue misfolded mutant receptors and increase their expression on the cell surface. These properties make this compound a valuable tool for studying the pharmacology of these receptors and for potential therapeutic applications in reproductive and thyroid disorders.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its activity as a partial agonist and a pharmacoperone.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity on its target receptors.
Table 1: Agonist Activity of this compound
| Receptor | Cell Line | Assay Type | Parameter | Value (µM) |
| LHCGR | HEK293 | cAMP Accumulation | EC50 | 0.2[1] |
| TSHR | HEK293 | cAMP Accumulation | EC50 | 7.7[1] |
Signaling Pathways
This compound, as a partial agonist of LHCGR and TSHR, primarily activates the Gαs signaling pathway, leading to the production of cyclic AMP (cAMP).
Caption: Gαs Signaling Pathway Activated by this compound.
Upon binding to LHCGR or TSHR, this compound induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to the modulation of target gene expression.
Experimental Protocols
Assessment of Agonist Activity: Intracellular cAMP Accumulation Assay
This protocol describes how to measure the ability of this compound to stimulate the production of intracellular cAMP in cells expressing either LHCGR or TSHR.
Experimental Workflow:
References
Application Notes and Protocols: Org41841 cAMP Accumulation Assay in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activity of Org41841, a small molecule agonist, on G-protein coupled receptors (GPCRs) that signal through the cyclic adenosine monophosphate (cAMP) pathway. The protocol is optimized for Human Embryonic Kidney 293 (HEK293) cells expressing the target receptor.
Introduction
This compound is a thienopyrimidine compound that has been identified as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1][2] Both of these receptors are members of the GPCR superfamily and are primarily coupled to the Gs alpha subunit, which activates adenylyl cyclase to increase intracellular cAMP levels.[3][4][5] This increase in cAMP serves as a crucial second messenger, mediating a variety of cellular responses.[5]
This compound is of particular interest as it is a low molecular weight, orally active agonist that binds to an allosteric site within the transmembrane domain of the LHCGR and TSHR.[2][6] This mechanism of action distinguishes it from the natural, large glycoprotein hormones that bind to the extracellular domain. Additionally, this compound has been shown to act as a pharmacoperone for the human Follicle-Stimulating Hormone Receptor (hFSHR), increasing its plasma membrane expression.[7][8]
The following protocol details a robust and reproducible method to quantify the effect of this compound on cAMP accumulation in HEK293 cells transiently or stably expressing a target Gs-coupled receptor. The assay is based on competitive immunoassay principles, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen, which are widely used for high-throughput screening and pharmacological characterization of GPCRs.[9][10][11]
Data Presentation
The following table summarizes the reported potency (EC50) of this compound in inducing cAMP accumulation in HEK293 cells expressing either the LHCGR or the TSHR.
| Receptor | Cell Line | EC50 (µM) | Reference |
| Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) | HEK293 | 0.2 | [1] |
| Thyroid-Stimulating Hormone Receptor (TSHR) | HEK293 | 7.7 | [1] |
Signaling Pathway
Caption: Signaling pathway of this compound-induced cAMP accumulation.
Experimental Workflow
Caption: Experimental workflow for the this compound cAMP accumulation assay.
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably or transiently expressing the target Gs-coupled receptor (e.g., LHCGR or TSHR).
-
HEK293 parental cell line (for control experiments).[12]
-
Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[13]
-
This compound
-
Reference agonist (e.g., human Chorionic Gonadotropin (hCG) for LHCGR, or Thyroid-Stimulating Hormone (TSH) for TSHR).
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA).
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP assay kit).
-
White, opaque 384-well microplates.
-
Multichannel pipettes and a plate reader compatible with the chosen detection technology.
Cell Culture and Seeding
-
Culture HEK293 cells expressing the receptor of interest in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain them in the exponential growth phase.
-
On the day before the assay, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a white, opaque 384-well plate at a density of 2,000-5,000 cells per well in 20 µL of culture medium.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
Compound Preparation
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range suitable for generating a dose-response curve (e.g., 100 µM to 10 pM).
-
Prepare solutions of the reference agonist and forskolin (a direct activator of adenylyl cyclase, used as a positive control) in a similar manner.
-
The final DMSO concentration in the assay wells should be kept below 1% to avoid cellular toxicity.[10]
Cell Stimulation
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of assay buffer containing a phosphodiesterase inhibitor, such as 0.5 mM IBMX, to each well. IBMX prevents the degradation of cAMP and enhances the assay signal.[14]
-
Incubate the plate for 30 minutes at room temperature.
-
Add 10 µL of the prepared compound dilutions (this compound, reference agonist, or forskolin) to the respective wells.
-
Incubate the plate for 30-60 minutes at room temperature.
Cell Lysis and cAMP Detection (HTRF Example)
-
Following the stimulation period, add 10 µL of the HTRF lysis buffer containing the cAMP-d2 conjugate to each well.
-
Add 10 µL of the HTRF lysis buffer containing the anti-cAMP cryptate conjugate to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
Signal Measurement
-
Read the plate on an HTRF-compatible plate reader, with excitation at 320 nm and emission at both 620 nm and 665 nm.
-
The HTRF ratio (665 nm / 620 nm) * 10,000 is inversely proportional to the amount of cAMP produced.
Data Analysis
-
Calculate the HTRF ratio for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known amounts of cAMP.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).
-
The efficacy of this compound can be expressed as a percentage of the maximal response induced by the reference agonist.
Conclusion
This protocol provides a comprehensive framework for the pharmacological characterization of this compound in a cell-based cAMP accumulation assay. By following these detailed steps, researchers can reliably determine the potency and efficacy of this compound and other small molecule modulators of Gs-coupled GPCRs, thereby facilitating drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 7. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HTRF cAMP Gi Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of Org 41841 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 41841 is a small molecule, orally active, allosteric agonist of the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and a partial agonist of the Thyroid-Stimulating Hormone Receptor (TSHR). As a thienopyrimidine derivative, it represents a class of compounds with therapeutic potential in reproductive medicine, particularly for ovulation induction. Its oral bioavailability offers a significant advantage over traditional injectable gonadotropins. Furthermore, Org 41841 has demonstrated pharmacoperone activity, indicating its potential to rescue misfolded gonadotropin receptors and restore their function.
These application notes provide a comprehensive overview of the oral administration of Org 41841 in mouse models, including detailed experimental protocols, expected quantitative outcomes, and visualization of the relevant signaling pathways. The information herein is designed to guide researchers in the preclinical evaluation of this and similar compounds.
Data Presentation
The following tables summarize quantitative data from a representative study on a closely related oral LH receptor agonist, Org 43553, which can be used as a benchmark for studies involving Org 41841.
Table 1: Pharmacokinetic Profile of an Orally Active LH Receptor Agonist in Rodents
| Parameter | Value (Rats) |
| Oral Bioavailability | 79% |
| Elimination Half-life (Oral) | 4.5 hours |
| Elimination Half-life (IV) | 3.4 hours |
Table 2: Efficacy of Oral LH Receptor Agonist in Ovulation Induction in Immature Mice
| Treatment Group | Dose | Number of Ovulated Oocytes (Mean ± SEM) |
| Vehicle Control | - | 0 |
| Org 43553 | 50 mg/kg (oral) | 25 ± 3 |
| hCG | 500 IU/kg (s.c.) | 30 ± 4 |
Experimental Protocols
Protocol 1: Ovulation Induction in Immature Female Mice
This protocol is adapted from studies on a similar oral LH receptor agonist, Org 43553, and is suitable for assessing the in vivo efficacy of Org 41841.[1]
Materials:
-
Org 41841
-
Vehicle: 10% (v/v) Cremophor EL in sterile water
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG) as a positive control
-
Immature female mice (e.g., C57BL/6 or BDF1, 20-22 days old)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Standard laboratory equipment for animal handling and dissection
Procedure:
-
Follicular Development Stimulation:
-
Administer a single subcutaneous (s.c.) injection of PMSG (5 IU in 0.1 mL saline) to each immature female mouse to stimulate follicular development.
-
-
Preparation of Org 41841 Formulation:
-
Prepare a suspension of Org 41841 in 10% Cremophor EL in water to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Oral Administration of Org 41841:
-
48 hours after the PMSG injection, administer a single oral dose of Org 41841 (e.g., 50 mg/kg) by gavage.
-
For the vehicle control group, administer an equivalent volume of 10% Cremophor EL.
-
For the positive control group, administer a single s.c. injection of hCG (e.g., 5 IU in 0.1 mL saline).
-
-
Assessment of Ovulation:
-
16-20 hours after the administration of Org 41841 or control substances, euthanize the mice by an approved method (e.g., cervical dislocation).
-
Dissect the oviducts and place them in a petri dish containing saline.
-
Under a dissecting microscope, rupture the ampulla of the oviduct to release the cumulus-oocyte complexes.
-
Count the number of ovulated oocytes.
-
Protocol 2: General Oral Gavage Procedure in Mice
This protocol provides a standardized method for oral administration of liquid substances to mice.
Materials:
-
Substance to be administered, formulated in a suitable vehicle.
-
Appropriately sized oral gavage needle (flexible-tipped needles are recommended to minimize the risk of injury).
-
Syringe.
-
Animal restraint device (optional).
Procedure:
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body. The animal's body should be in a vertical position.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should slide easily down the esophagus. If any resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Administration of Substance:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the substance.
-
The volume administered should be appropriate for the size of the mouse (typically 5-10 mL/kg body weight).
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.
-
Mandatory Visualization
Caption: Signaling pathway of Org 41841.
Caption: Experimental workflow for ovulation induction.
References
Application Notes and Protocols for Rescuing Misfolded LHCGR Mutants with Org41841
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a G protein-coupled receptor (GPCR) crucial for reproductive function. Mutations in the LHCGR gene can lead to misfolding of the receptor protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation. This prevents the receptor from reaching the cell surface, leading to a loss of function and associated disorders such as Leydig cell hypoplasia and infertility.
Org41841 is a small molecule, cell-permeant partial agonist of the LHCGR.[1][2] More significantly, it can act as a pharmacological chaperone, a class of molecules that can rescue misfolded proteins.[3][4] By binding to the misfolded LHCGR mutants, this compound can stabilize their conformation, allowing them to pass the cell's quality control system and be trafficked to the plasma membrane, thereby restoring their function. These application notes provide a summary of the quantitative effects of this compound on misfolded LHCGR mutants and detailed protocols for key experiments to study this rescue phenomenon.
Data Presentation
The following tables summarize the quantitative data on the rescue of misfolded LHCGR mutants by this compound and the functional characteristics of other relevant mutants.
Table 1: Rescue of Misfolded LHCGR Mutants by this compound
| Mutant | Rescue Compound | Effect on Cell Surface Expression | Rescued EC50 for cAMP Signaling | Reference |
| L570F | This compound | - | 800 nM | [2] |
| M9 | This compound | - | 2700 nM | [2] |
Table 2: Functional Characteristics of Other Misfolded LHCGR Mutants
| Mutant | Basal cAMP Activity (% of WT) | hCG-induced cAMP Activity (% of WT) | Cell Surface Expression (% of WT) | Reference |
| A593P | ~10% | No response | Not specified, but intracellularly retained | [5] |
| S616Y | ~10% | ~50% | Not specified, but intracellularly retained | [5][6] |
These mutants are known to be misfolded and retained intracellularly. While not directly shown to be rescued by this compound in the available literature, they represent potential targets for pharmacological chaperone-based rescue strategies.
Signaling Pathways and Experimental Workflows
LHCGR Signaling Pathway
The LHCGR primarily signals through the Gs protein-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).
References
- 1. sinobiological.com [sinobiological.com]
- 2. addgene.org [addgene.org]
- 3. Pharmacological chaperone approaches for rescuing GPCR mutants: Current state, challenges, and screening strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 5. researchgate.net [researchgate.net]
- 6. A new variant in signal peptide of the human luteinizing hormone receptor (LHCGR) affects receptor biogenesis causing leydig cell hypoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Org41841 in Studying GPCR Signaling Pathways
A Clarification on the Target Receptors of Org41841
Initial research indicates a discrepancy regarding the primary target of this compound. While the query specified an interest in the metabotropic glutamate receptor 2 (mGlu2), the available scientific literature does not support the use of this compound in studying this particular receptor. Instead, extensive research has characterized this compound as a low molecular weight, allosteric agonist for a different class of G-protein coupled receptors (GPCRs): the glycoprotein hormone receptors. Specifically, this compound acts as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR)[1][2][3]. It binds to a site within the transmembrane helices of these receptors, distinct from the binding site of their endogenous ligands[2][4].
Additionally, this compound has been identified as a "pharmacoperone" for the Follicle-Stimulating Hormone Receptor (FSHR). In this capacity, it can rescue certain mutations that cause receptor misfolding and retention in the endoplasmic reticulum, thereby increasing the expression of functional receptors at the cell surface[4][5][6].
Given this evidence, the following application notes and protocols will focus on the scientifically validated use of this compound in the study of LHCGR and TSHR signaling pathways.
Application Notes
1. Introduction to this compound
This compound is a thienopyrimidine compound that functions as a non-peptide, cell-permeable, orally active allosteric agonist for the LHCGR and TSHR[2][3]. Unlike the large glycoprotein hormones that bind to the extracellular domain of these receptors, this compound interacts with a pocket formed by the transmembrane helices[2][7]. This property makes it a valuable tool for investigating the activation mechanisms of these receptors and for developing potential therapeutics that do not require injection.
2. Primary Applications
-
Studying Allosteric Activation of LHCGR and TSHR: this compound can be used to selectively activate LHCGR and TSHR through their transmembrane domain, allowing researchers to study receptor signaling in the absence of the orthosteric ligand (Luteinizing Hormone, Chorionic Gonadotropin, or Thyroid-Stimulating Hormone). This is particularly useful for dissecting the roles of different receptor domains in signal transduction.
-
Investigating Gαs-Mediated Signaling: Both LHCGR and TSHR primarily couple to the Gαs protein, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP)[3][7]. This compound-induced cAMP accumulation serves as a robust and quantifiable readout for receptor activation and can be used to screen for other allosteric modulators.
-
High-Throughput Screening (HTS): As a small molecule, this compound is suitable for use in high-throughput screening campaigns to identify novel positive or negative allosteric modulators of LHCGR and TSHR.
-
Pharmacoperone Activity on FSHR: this compound can be used in studies of GPCR trafficking and folding, particularly for rescuing misfolded FSHR mutants, which can be relevant to certain reproductive disorders[5][6].
3. Data Presentation: Pharmacological Properties of this compound
The following table summarizes the quantitative data on the potency of this compound at its target receptors, as measured by cAMP accumulation in HEK293 cells.
| Receptor | Cell Line | Parameter | Value | Reference |
| LHCGR | HEK293 | EC50 | 0.2 µM | [1] |
| TSHR | HEK293 | EC50 | 7.7 µM | [1] |
| LHCGR | HEK293 | EC50 | 0.3 µM | [1] |
| TSHR | HEK293 | EC50 | 6.5 µM | [1] |
EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of its maximal effect.
Experimental Protocols
Protocol 1: In Vitro Characterization of LHCGR/TSHR Activation using a cAMP Assay
This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation in cells expressing the target receptor.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin
-
Expression vectors for human LHCGR or TSHR
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (stock solution in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX) solution
-
Serum-free cell culture medium
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[8][9]
-
Cell lysis buffer (provided with the cAMP kit)
-
Phosphate-buffered saline (PBS)
-
White, opaque 384-well plates for AlphaScreen or HTRF assays[8]
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Transiently transfect the cells with the expression vector for either LHCGR or TSHR using a suitable transfection reagent according to the manufacturer's instructions.
-
Seed the transfected cells into 384-well plates and culture for 24-48 hours to allow for receptor expression.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in serum-free medium. The final concentrations should typically range from 0.01 µM to 100 µM to generate a full dose-response curve[1].
-
Prepare a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (typically at 0.5-1 mM) to prevent cAMP degradation[1][8].
-
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the stimulation buffer containing the various concentrations of this compound to the cells.
-
Incubate the plate for a specified period (e.g., 30-60 minutes) at 37°C in a humidified 5% CO₂ incubator[1].
-
-
Cell Lysis and cAMP Detection:
-
Aspirate the stimulation buffer.
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit[1].
-
Follow the specific instructions of the chosen cAMP assay kit (e.g., HTRF, AlphaScreen) to measure the cAMP concentration in the cell lysates[8][9]. This typically involves adding detection reagents and measuring the signal on a compatible plate reader.
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Mandatory Visualizations
Caption: Signaling pathway of LHCGR/TSHR activated by this compound.
Caption: Workflow for cAMP assay to measure this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 4. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ORG-41841 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Biased Agonism of Org41841 at the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a crucial G protein-coupled receptor (GPCR) primarily involved in reproductive physiology.[1] Its activation by endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), triggers a cascade of intracellular signaling events. Traditionally, GPCR signaling was viewed as a linear process; however, the concept of "biased agonism" or "functional selectivity" has emerged, revealing that ligands can preferentially activate a subset of a receptor's signaling repertoire.[2] This phenomenon opens new avenues for designing drugs with improved therapeutic profiles and reduced side effects.
Org41841 is a small molecule, thienopyrimidine agonist of the LHCGR.[3] It acts as an allosteric modulator, binding to a site within the transmembrane domain of the receptor, distinct from the binding site of the endogenous glycoprotein hormones.[4] This application note provides a detailed guide for investigating the biased agonism of this compound at the LHCGR, focusing on the two major signaling pathways: the Gs/cAMP pathway and the β-arrestin/ERK1/2 pathway.
This compound: A Biased Agonist at LHCGR
This compound has been identified as a partial agonist at the LHCGR.[5] While quantitative data on its biased agonism is limited in publicly available literature, its structural class and the known signaling of LHCGR suggest it may exhibit bias. Biased agonism of a ligand is typically quantified by comparing its potency (EC50) and efficacy (Emax) for different signaling pathways.
Quantitative Data for this compound at LHCGR
| Signaling Pathway | Parameter | Value | Reference |
| Gs/cAMP Production | EC50 | 0.2 µM | [5] |
| β-arrestin Recruitment | EC50 | Data not publicly available | - |
| Emax | Data not publicly available | - | |
| ERK1/2 Phosphorylation | EC50 | Data not publicly available | - |
| Emax | Data not publicly available | - |
Note: The table above will be updated as more quantitative data becomes available.
Signaling Pathways of LHCGR
The LHCGR primarily signals through two distinct pathways upon activation:
-
Gs/cAMP Pathway: This canonical pathway involves the coupling of the receptor to the Gs protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to steroidogenesis and other cellular responses.
-
β-arrestin Pathway: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.
Caption: Simplified diagram of LHCGR signaling pathways.
Experimental Workflow for Investigating Biased Agonism
A systematic approach is required to characterize the biased agonism of a compound like this compound. The general workflow involves expressing the receptor in a suitable cell line and then performing functional assays for each signaling pathway of interest.
Caption: Experimental workflow for assessing biased agonism.
Experimental Protocols
Detailed protocols for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific cell line and reagents used.
cAMP Accumulation Assay
This assay quantifies the production of cAMP following receptor activation.
Materials:
-
HEK293 cells stably or transiently expressing human LHCGR
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
This compound
-
Reference agonist (e.g., hCG)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96- or 384-well white opaque plates
Protocol:
-
Cell Seeding: Seed LHCGR-expressing HEK293 cells into a 96- or 384-well plate at a density of 5,000-20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (hCG) in assay buffer containing IBMX (final concentration typically 0.5 mM).
-
Cell Stimulation: Remove the serum-free medium and add the compound dilutions to the cells. Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 and Emax values for this compound and the reference agonist.
β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated LHCGR. A common method is the PathHunter® β-arrestin assay (DiscoverX).
Materials:
-
HEK293 cells co-expressing LHCGR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag
-
Cell culture medium
-
Assay buffer
-
This compound
-
Reference agonist (e.g., hCG)
-
PathHunter® detection reagents
-
96- or 384-well white opaque plates
Protocol:
-
Cell Seeding: Seed the engineered HEK293 cells into a 96- or 384-well plate. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Cell Stimulation: Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream effector of the β-arrestin pathway.
Materials:
-
LHCGR-expressing HEK293 cells
-
Cell culture medium
-
Serum-free medium
-
This compound
-
Reference agonist (e.g., hCG)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation: Grow LHCGR-expressing cells in a 6-well plate to 80-90% confluency. Serum-starve the cells for 12-16 hours.
-
Cell Stimulation: Treat the cells with different concentrations of this compound or the reference agonist for a predetermined time (e.g., 5, 10, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK. Plot the concentration-response curves to determine EC50 and Emax values.
Analysis of Biased Agonism
Once the potency and efficacy of this compound have been determined for each pathway, the biased agonism can be quantified.
Caption: Logical relationship for analyzing biased agonism.
One common method is to calculate the "bias factor" using the operational model of agonism, which takes into account both the potency and efficacy of the ligand and the signaling capacity of the cell system. A bias plot can then be generated to visually represent the pathway preference of this compound relative to a balanced reference agonist.
Conclusion
Investigating the biased agonism of small molecules like this compound at the LHCGR is essential for understanding their full pharmacological profile and for the development of novel therapeutics with improved selectivity and efficacy. The protocols and workflows detailed in this application note provide a comprehensive framework for researchers to characterize the signaling bias of this compound and other LHCGR modulators. While quantitative data for this compound's activity on the β-arrestin and ERK1/2 pathways is not yet publicly available, the provided methodologies will enable researchers to generate this critical data and contribute to a deeper understanding of LHCGR pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Small Molecule Modulators of the Luteinizing Hormone/Choriogonadotropin and Thyroid Stimulating Hormone Receptors: Structure Activity Relationships and Selective Binding Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ERK Signaling Cascade Inhibits Gonadotropin-Stimulated Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing Org41841 for Receptor Trafficking and Desensitization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Org41841, a small molecule modulator, to investigate the trafficking and desensitization of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), Thyroid-Stimulating Hormone Receptor (TSHR), and the human Follicle-Stimulating Hormone Receptor (hFSHR).
This compound is a versatile pharmacological tool. It acts as a partial agonist for both the LHCGR and TSHR, making it valuable for studying the nuanced processes of receptor activation, signaling, and subsequent desensitization.[1][2][3] Furthermore, it functions as a pharmacoperone for the hFSHR, facilitating the proper folding and cell surface expression of wild-type and certain mutant receptors.[4] This dual functionality allows researchers to dissect the complex lifecycle of these critical G protein-coupled receptors (GPCRs).
Data Presentation
The following tables summarize the quantitative data associated with this compound's activity on its target receptors.
| Receptor | Parameter | Value | Reference |
| LHCGR | EC50 (cAMP accumulation) | 0.2 µM | [1][2] |
| TSHR | EC50 (cAMP accumulation) | 7.7 µM | [1][2] |
| TSHR (L570F mutant) | EC50 (cAMP accumulation) | 800 nM | [1][2] |
| TSHR (M9 mutant) | EC50 (cAMP accumulation) | 2700 nM | [1][2] |
| hFSHR | Agonistic Activity | None at sub-millimolar concentrations | [4] |
Table 1: Potency of this compound on LHCGR and TSHR.
| Receptor | Treatment | Effect | Reference |
| hFSHR (wild-type) | Pre-incubation with this compound | Increased plasma membrane expression and subsequent FSH-induced cAMP response | [4] |
| hFSHR (A189V mutant) | Pre-incubation with this compound | Rescue of misrouted receptor to the plasma membrane and restoration of FSH response | [4] |
Table 2: Pharmacoperone Activity of this compound on hFSHR.
Experimental Protocols
Protocol 1: Investigating the Pharmacoperone Activity of this compound on hFSHR
This protocol is designed to assess the ability of this compound to rescue the cell surface expression and function of wild-type or mutant hFSHR.
1. Cell Culture and Transfection:
-
Culture COS-7 cells (or other suitable host cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
After 24 hours, transfect cells with a plasmid encoding wild-type or mutant hFSHR using a suitable transfection reagent according to the manufacturer's instructions.
2. This compound Treatment:
-
23 hours post-transfection, replace the medium with fresh growth medium.
-
Prepare a stock solution of this compound in 1% DMSO.
-
Add this compound to the cells at various concentrations (e.g., 0-10 µM) and incubate for 4 hours.
-
After the 4-hour incubation, remove the medium containing this compound and wash the cells twice with phosphate-buffered saline (PBS).
-
Add fresh growth medium and incubate for an additional 18 hours.[4]
3. Functional Assay (cAMP Accumulation):
-
Following the 18-hour washout period, replace the medium with serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) and incubate for 1 hour.
-
Stimulate the cells with a fixed concentration of FSH (e.g., 100 ng/mL) for 1 hour at 37°C.[4]
-
Aspirate the medium and lyse the cells with a suitable lysis buffer.
-
Determine the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's protocol.
4. Data Analysis:
-
Normalize the cAMP levels to the protein concentration in each well.
-
Plot the FSH-stimulated cAMP response as a function of the pre-incubation concentration of this compound.
Protocol 2: Assessing the Partial Agonist Activity of this compound on LHCGR and TSHR
This protocol measures the ability of this compound to directly stimulate cAMP production via LHCGR or TSHR.
1. Cell Culture and Transfection:
-
Culture HEK293 cells (or another suitable cell line lacking endogenous LHCGR and TSHR) in DMEM with 10% FBS, penicillin, and streptomycin.
-
Transfect cells with plasmids encoding either LHCGR or TSHR.
-
Culture the transfected cells for 48 hours to allow for receptor expression.[1][2]
2. cAMP Accumulation Assay:
-
Incubate the transfected cells in serum-free DMEM containing 1 mM IBMX for 1 hour at 37°C.[1][2]
-
Add increasing concentrations of this compound (e.g., 0-100 µM) to the cells and incubate for 1 hour in a humidified 5% CO2 incubator.[1][2]
-
As a positive control, treat a set of cells with a saturating concentration of the native ligand (LH for LHCGR or TSH for TSHR).
-
Lyse the cells and determine the intracellular cAMP concentration using a cAMP EIA kit.
3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value for this compound for each receptor.
Protocol 3: Investigating this compound-Mediated Receptor Internalization (Adapted Protocol)
This protocol, adapted from established methods for studying GPCR internalization, can be used to visualize and quantify the effect of this compound on LHCGR and TSHR trafficking.
1. Cell Culture and Transfection:
-
Culture cells (e.g., HEK293 or CHO) stably or transiently expressing N-terminally epitope-tagged (e.g., FLAG or HA) LHCGR or TSHR.
-
Seed cells on glass-bottom dishes suitable for microscopy.
2. Ligand Treatment and Immunofluorescence:
-
Treat cells with a saturating concentration of this compound, the native ligand (LH or TSH), or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
At each time point, wash the cells with ice-cold PBS and fix with 4% paraformaldehyde.
-
To specifically label cell surface receptors, perform immunofluorescence staining on non-permeabilized cells using an antibody against the N-terminal epitope tag.
-
To visualize internalized receptors, permeabilize a separate set of cells with a detergent (e.g., 0.1% Triton X-100) before antibody incubation.
-
Use a fluorescently labeled secondary antibody for detection.
3. Imaging and Quantification:
-
Acquire images using a confocal or high-content imaging system.
-
Quantify receptor internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence over time.
Protocol 4: Studying Receptor Desensitization Induced by this compound (Adapted Protocol)
This protocol is designed to assess whether prolonged exposure to this compound leads to desensitization of LHCGR or TSHR signaling.
1. Cell Culture and Transfection:
-
Use cells stably expressing LHCGR or TSHR.
2. Chronic Agonist Treatment:
-
Treat cells with a high concentration of this compound (e.g., 10x EC50) or the native ligand for an extended period (e.g., 24 hours). Include a vehicle-treated control group.
3. Washout and Re-stimulation:
-
After the chronic treatment, thoroughly wash the cells with serum-free medium to remove the agonist.
-
Allow the cells to recover in agonist-free medium for a short period (e.g., 30 minutes).
-
Re-stimulate the cells with an acute dose of the same agonist (this compound or the native ligand) at various concentrations.
4. Functional Assay (cAMP Measurement):
-
Measure cAMP production as described in Protocol 2.
5. Data Analysis:
-
Compare the dose-response curves of the chronically treated cells to the vehicle-treated cells. A rightward shift in the EC50 and/or a decrease in the maximal response in the chronically treated cells indicates receptor desensitization.
Mandatory Visualizations
Caption: this compound as a pharmacoperone for hFSHR.
Caption: Partial agonism of this compound at LHCGR/TSHR.
References
- 1. Trafficking of luteinizing hormone receptor directs the differential signal activation between luteinizing hormone and chorionic gonadotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Org41841 cAMP Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Org41841 cAMP assays. The information is presented in a question-and-answer format to directly address specific problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect intracellular cAMP levels?
This compound is a small molecule that acts as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1][2] Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs subunit.[3][4][5] Activation of Gαs stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[4][6][7] Therefore, treatment of cells expressing LHCGR or TSHR with this compound is expected to result in a dose-dependent increase in cAMP.
Q2: What are the general principles of a cAMP assay?
Most cAMP assays are competitive immunoassays.[3][6][8][9] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer (e.g., linked to a fluorophore or enzyme) for a limited number of binding sites on a specific anti-cAMP antibody.[3][8][9] A higher concentration of intracellular cAMP results in less binding of the labeled tracer, leading to a lower signal.[6][8][9] Conversely, a low intracellular cAMP concentration allows for more tracer to bind to the antibody, generating a higher signal. The signal is inversely proportional to the amount of cAMP in the sample.[3][8][9] A standard curve with known cAMP concentrations is used to quantify the amount of cAMP in the experimental samples.[5][6][8]
Troubleshooting Low Signal
A low or absent signal in your this compound cAMP assay can be caused by a variety of factors, from issues with the cells and reagents to suboptimal assay protocol steps. Below is a detailed guide to systematically troubleshoot these problems.
Section 1: Cell-Related Issues
Q3: My cells are not responding to this compound. What could be the problem?
Several cell-related factors can lead to a lack of response. Here are the most common culprits and how to address them:
-
Low Receptor Expression: The cell line you are using may not express sufficient levels of LHCGR or TSHR.
-
Poor Cell Health and Viability: Unhealthy or non-viable cells will not respond appropriately to stimuli.
-
Incorrect Cell Density: The number of cells seeded per well is critical for a robust signal.
Experimental Protocol: Cell Density Optimization
-
Cell Preparation: Harvest healthy, log-phase cells and resuspend them in the appropriate assay buffer.[3][11]
-
Serial Dilution: Prepare a series of cell dilutions to test a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Assay Performance: Seed the different cell densities into your assay plate.
-
Stimulation: Treat the cells with a fixed, mid-to-high concentration of this compound and a vehicle control.
-
Signal Detection: Perform the cAMP assay according to the manufacturer's protocol.
-
Analysis: Plot the signal-to-background ratio against the cell number to identify the density that provides the maximal response.
Section 2: Reagent and Compound-Related Issues
Q4: I've confirmed my cells are healthy and express the receptor, but I still see a low signal. What about my reagents?
Problems with reagents are a frequent cause of poor assay performance.
-
This compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Inactive or Expired Assay Kit Components: Reagents in the cAMP assay kit can lose activity over time.
-
Solution: Check the expiration dates of all kit components and ensure they have been stored correctly according to the manufacturer's instructions.[10]
-
-
Issues with Phosphodiesterase (PDE) Inhibitors: PDEs are enzymes that rapidly degrade cAMP.[3][10] Insufficient inhibition of PDEs will lead to a diminished signal.
-
Solution: It is highly recommended to include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer.[3][10] The optimal concentration of IBMX should be determined experimentally, but a starting concentration of 0.1-0.5 mM is common.[3][6] Ensure the IBMX stock is active and properly stored.[6]
-
Quantitative Data Summary: Typical Reagent Concentrations
| Reagent | Typical Final Concentration | Storage of Stock Solution |
| This compound | 0.1 µM - 100 µM[1] | -20°C (1 month) or -80°C (6 months)[1] |
| IBMX | 0.1 mM - 0.5 mM[3][6] | -20°C[6] |
Section 3: Assay Protocol Optimization
Q5: My cells and reagents seem fine. Could my assay protocol be the issue?
Yes, several steps in the assay protocol can be optimized to improve the signal.
-
Suboptimal Incubation Times: The incubation time with this compound may be too short to allow for sufficient cAMP accumulation.
-
Solution: Optimize the stimulation time by performing a time-course experiment (e.g., 15, 30, 60, and 120 minutes).[6]
-
-
Serum Interference: Serum in the cell culture medium can contain factors that interfere with the assay, leading to high background or a blunted response.[10]
-
Solution: It is often recommended to serum-starve the cells for a few hours before the assay.[10]
-
-
Assay Signal Out of Linear Range: The amount of cAMP produced might be too high for the detection reagents, leading to signal saturation (the "hook effect").
Experimental Protocol: this compound Stimulation and cAMP Detection (General)
-
Cell Seeding: Plate the optimized number of cells in a suitable microplate and culture overnight.[3][15]
-
Serum Starvation (Optional but Recommended): The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.[10]
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor like IBMX.
-
Cell Stimulation: Remove the serum-free medium and add the this compound dilutions to the cells. Include a vehicle control. Incubate for the optimized duration at 37°C.[1]
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the specific kit manufacturer's protocol (e.g., HTRF, AlphaScreen, ELISA).[1][13]
-
Data Analysis: Read the plate on a compatible plate reader.[13] Convert the raw signal to cAMP concentrations using the standard curve and plot the dose-response curve to determine the EC50.[10]
Visual Guides
Signaling Pathway
Caption: this compound activation of the Gαs signaling pathway.
Experimental Workflow
Caption: General workflow for an this compound cAMP assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low cAMP signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. biocompare.com [biocompare.com]
- 13. benchchem.com [benchchem.com]
- 14. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
Technical Support Center: Managing Org41841 Off-Target Effects on TSHR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of Org41841 on the Thyroid Stimulating Hormone Receptor (TSHR) in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a response in our cells treated with this compound, but we are unsure if it is a true TSHR-mediated effect. How can we confirm this?
A1: This is a critical validation step. This compound is a known dual agonist for both the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the TSHR.[1][2] To confirm the observed effect is TSHR-mediated, a multi-step approach is recommended:
-
Receptor Expression Profiling: First, verify the expression of both TSHR and LHCGR in your experimental cell line using techniques like qPCR or Western blot. If the cells express both receptors, the observed effect could be a combination of on-target (TSHR) and off-target (LHCGR) activation.
-
Use of Selective Antagonists: Employ a TSHR-specific antagonist in co-treatment with this compound. If the antagonist blocks the observed response, it strongly suggests the effect is mediated by TSHR.
-
Cell Line Engineering: The most definitive approach is to use cell lines that exclusively express the human TSHR and not the LHCGR. Commercially available cell lines, such as HEK293 or CHO cells stably transfected with only the TSHR, are ideal for these experiments.[3][4]
-
Control Cell Lines: As a negative control, use the parental cell line (lacking TSHR expression) or a cell line expressing only LHCGR. This compound should elicit a response in the LHCGR-expressing cells but not in the parental cell line if the effect is receptor-mediated.
Q2: Our cAMP assay results with this compound are variable and have a low signal-to-noise ratio. What could be the cause and how can we optimize the assay?
A2: Variability in cAMP assays can arise from several factors, especially when working with a partial agonist like this compound. Here are some troubleshooting steps:
-
Cell Density: Ensure a consistent and optimal cell number is plated for each experiment. High cell density can lead to a high basal cAMP level, masking the agonist's effect, while low density may not produce a detectable signal.
-
Phosphodiesterase (PDE) Inhibitors: this compound is a partial agonist, meaning it produces a submaximal response compared to the endogenous ligand, TSH. To amplify the cAMP signal, include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer. This will prevent the degradation of cAMP and enhance the signal window.[2]
-
Incubation Time: Optimize the incubation time with this compound. A time-course experiment will help determine the point of maximal cAMP accumulation.
-
Agonist Concentration: Since this compound has a lower potency for TSHR compared to LHCGR, ensure you are using a concentration range that is appropriate for TSHR activation (in the micromolar range).[1][2]
-
Serum-Free Media: Perform the stimulation in serum-free media to avoid interference from components in the serum.[2]
Q3: We are concerned about the off-target effects of this compound on LHCGR confounding our results. How can we experimentally distinguish between TSHR and LHCGR activation?
A3: Distinguishing between TSHR and LHCGR activation is crucial due to the dual agonism of this compound.[1][2][5] Here is a suggested experimental workflow:
-
Utilize Receptor-Specific Cell Lines: The most straightforward method is to use two separate cell lines: one stably expressing only human TSHR and another expressing only human LHCGR.[3][4] This allows for the direct and independent assessment of this compound's activity on each receptor.
-
Competitive Binding Assays: Perform competitive binding assays using a radiolabeled ligand specific for each receptor (e.g., [¹²⁵I]-TSH for TSHR and [¹²⁵I]-hCG for LHCGR). This will allow you to determine the binding affinity (Ki) of this compound for each receptor independently.
-
Functional Assays with Selective Ligands: In your cell system (if it expresses both receptors), compare the response of this compound to that of selective agonists for each receptor (e.g., TSH for TSHR and LH or hCG for LHCGR). This can help to characterize the signaling profile of each receptor in your system.
Q4: Does this compound have any effect on the Follicle-Stimulating Hormone Receptor (FSHR)?
A4: Studies have shown that this compound does not exhibit agonistic action on the human Follicle-Stimulating Hormone Receptor (hFSHR) at sub-millimolar concentrations.[5] However, it is always good practice to confirm this in your specific experimental system, especially if FSHR is endogenously expressed.
Quantitative Data Summary
The following table summarizes the known potency of this compound on TSHR and its primary off-target, LHCGR.
| Compound | Target Receptor | Parameter | Value (µM) | Cell Line | Reference |
| This compound | TSHR | EC₅₀ | 7.7 | HEK293 | [1][2] |
| This compound | LHCGR | EC₅₀ | 0.2 | HEK293 | [1][2] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for TSHR Activation
Objective: To measure the functional potency of this compound in activating the TSHR by quantifying intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing human TSHR
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics
-
Serum-free cell culture medium
-
This compound
-
Bovine TSH (as a positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Methodology:
-
Cell Plating: Seed the TSHR-expressing cells into 96-well plates at a predetermined optimal density and culture overnight to allow for attachment.
-
Cell Starvation: The next day, aspirate the growth medium and wash the cells once with PBS. Add serum-free medium and incubate for at least 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound and TSH in serum-free medium containing a final concentration of 1 mM IBMX.
-
Cell Stimulation: Aspirate the starvation medium and add the compound dilutions to the respective wells. Incubate for 1 hour in a humidified incubator at 37°C with 5% CO₂.[2]
-
Cell Lysis and cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration. Calculate the EC₅₀ value for this compound and TSH using a non-linear regression analysis (e.g., sigmoidal dose-response).
Protocol 2: Radioligand Competition Binding Assay for TSHR
Objective: To determine the binding affinity (Ki) of this compound for the TSHR.
Materials:
-
Membrane preparations from cells overexpressing human TSHR
-
[¹²⁵I]-TSH (radioligand)
-
Unlabeled TSH (for non-specific binding determination)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Methodology:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: TSHR membranes, [¹²⁵I]-TSH, and binding buffer.
-
Non-specific Binding: TSHR membranes, [¹²⁵I]-TSH, and a saturating concentration of unlabeled TSH.
-
Competition: TSHR membranes, [¹²⁵I]-TSH, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 18 hours with continuous shaking).[6]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value of this compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Caption: TSHR signaling pathway activated by TSH and this compound.
Caption: Experimental workflow to validate TSHR-mediated effects of this compound.
References
- 1. Differences in Signal Activation by LH and hCG are Mediated by the LH/CG Receptor’s Extracellular Hinge Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innoprot.com [innoprot.com]
- 4. cells-online.com [cells-online.com]
- 5. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Org41841 in Cell Culture Media
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Org41841 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a partial agonist for two G-protein coupled receptors (GPCRs): the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) and the thyroid-stimulating hormone receptor (TSHR).[1] It binds to a site within the transmembrane helices of these receptors, which is distinct from the binding site of the natural ligands (LH, hCG, and TSH).[2][3] This allosteric binding activates the receptors, leading to the stimulation of intracellular signaling pathways, primarily the production of cyclic AMP (cAMP).[1][3]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Why is the stability of this compound in cell culture media a concern for my experiments?
The stability of any compound in the experimental environment is crucial for the accurate interpretation of results. If this compound degrades in the cell culture medium at 37°C over the course of an experiment, the effective concentration exposed to the cells will decrease. This could lead to a misinterpretation of its potency and efficacy, resulting in underestimation of its biological effects.
Q4: Is there any published data on the stability of this compound in cell culture media?
Q5: How can I determine if my compound is degrading in the cell culture medium?
A direct way to assess chemical stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This involves incubating this compound in your cell culture medium (both with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[5]
Troubleshooting Guide
Q: My experiment with this compound is yielding inconsistent or weaker-than-expected results. Could this be a stability issue?
A: Yes, inconsistent or weak results can be indicative of compound instability. Here are some potential causes and suggested solutions:
-
Compound Degradation: this compound may be degrading over the incubation period at 37°C.
-
Solution: Perform a stability study as outlined in the protocol below to determine the half-life of this compound in your specific medium. If it is found to be unstable, consider replenishing the medium with a fresh compound at regular intervals.[6]
-
-
Adsorption to Plasticware: Hydrophobic compounds can bind to the plastic of culture plates, which reduces the effective concentration available to the cells.[6]
-
Solution: Consider using low-binding plates for your experiments.[1] You can also include a control without cells to assess the extent of non-specific binding.
-
-
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or when diluted in the medium.
-
Solution: Ensure your stock solution is fully dissolved before making dilutions. Briefly vortexing or sonicating the stock solution can aid in dissolution.[6]
-
Q: I suspect this compound is degrading during my long-term (e.g., >24 hours) cell culture experiment. What should I do?
A: If you suspect degradation in a long-term experiment, the most effective strategy is to maintain a more consistent concentration of the compound.
-
Solution: Replenish the cell culture medium containing freshly prepared this compound at regular intervals. The frequency of media changes should be determined by the stability profile of the compound. For example, if the compound shows significant degradation after 24 hours, a daily media change would be appropriate.
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C.
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results. It is intended to show how stability data for this compound could be presented.
| Time Point (Hours) | % Remaining in DMEM (serum-free) | % Remaining in DMEM + 10% FBS |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 4 | 95% | 97% |
| 8 | 91% | 94% |
| 24 | 75% | 85% |
| 48 | 55% | 70% |
Experimental Protocols
Protocol 1: General Protocol for Use of this compound in Cell Culture
This protocol provides a general guideline for treating cells with this compound.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.[2]
-
Cell Seeding: Seed your cells in the appropriate culture plates and allow them to adhere and grow for 24-48 hours.
-
Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed a level that is non-toxic to your cells (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour for cAMP assays, or longer for other endpoint measurements) in a humidified incubator at 37°C with 5% CO2.[4]
-
Assay: Following incubation, proceed with your specific downstream analysis (e.g., cell lysis for cAMP measurement).
Protocol 2: HPLC-Based Stability Assay in Cell Culture Medium
This protocol outlines a method to evaluate the chemical stability of this compound under cell culture conditions.[5][6]
-
Preparation: Prepare a solution of this compound in pre-warmed (37°C) complete cell culture medium at the highest concentration to be used in your experiments (e.g., 10 µM).[5]
-
Aliquoting: Dispense this solution into several sterile, low-binding tubes, one for each time point to be tested.
-
Time Zero Sample: Immediately take one tube and stop any potential degradation by adding an equal volume of ice-cold acetonitrile. This is your T=0 sample. Store at -80°C until analysis.
-
Incubation: Place the remaining tubes in a 37°C, 5% CO2 incubator.[6]
-
Time-Course Sampling: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator and process it as in step 3.[6]
-
Sample Processing: Before analysis, centrifuge the samples at high speed to pellet any precipitated proteins. Transfer the supernatant to HPLC vials.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound activates LHCGR/TSHR leading to cAMP production.
References
Technical Support Center: HEK293 Transfection for LHCGR Expression Studies
Welcome to the technical support center for researchers utilizing HEK293 cells for Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) expression studies. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your transfection experiments and obtain reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My LHCGR expression is very low or undetectable after transfection. What are the common causes and how can I troubleshoot this?
A1: Low or undetectable protein expression is a frequent issue. Here’s a systematic guide to troubleshooting:
1. Suboptimal Cell Health and Culture Conditions: The health and state of your HEK293 cells are paramount for successful transfection.
-
Cell Confluency: Transfect cells when they are in their logarithmic growth phase, typically at 70-90% confluency.[1][2] Overly confluent or sparse cultures can lead to poor uptake of the transfection complex.
-
Cell Viability: Ensure cell viability is greater than 90-95% before transfection.
-
Passage Number: Use low-passage cells, as high-passage numbers can lead to reduced transfection efficiency.[2]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, which can significantly impact cell health and transfection outcomes.
2. Inefficient Transfection Protocol: Optimization of the transfection protocol is critical.
-
DNA Quality and Quantity: Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.8 and 2.0.[2] Excess DNA can be toxic to cells.[2]
-
Transfection Reagent: The choice of reagent is crucial. Common reagents for HEK293 cells include Polyethylenimine (PEI), Lipofectamine, and FuGENE.[1][2] It may be necessary to test several reagents to find the most effective one for your specific plasmid and cell line.[1]
-
DNA:Reagent Ratio: This is a critical parameter to optimize. A suboptimal ratio can lead to inefficient complex formation or cytotoxicity.[3] It is recommended to perform a titration experiment to determine the optimal ratio.[3]
-
Complex Formation: Use serum-free media, such as Opti-MEM, to form the DNA-reagent complexes, as serum can interfere with this process.[1][2]
3. Issues with the LHCGR Construct:
-
Codon Optimization: Ensure the LHCGR sequence is codon-optimized for expression in human cells.
-
Promoter Strength: Use a strong constitutive promoter, such as CMV, for high-level expression in HEK293 cells.
-
Sequence Integrity: Verify the integrity of your plasmid DNA through sequencing to ensure there are no mutations or deletions.
Experimental Workflow for Troubleshooting Low Expression
Caption: A flowchart for troubleshooting low LHCGR expression.
Q2: What are the optimal cell density and DNA:reagent ratios for transfecting HEK293 cells?
A2: The optimal conditions can vary depending on the specific HEK293 cell line, the transfection reagent, and the culture vessel. However, here are some general guidelines and starting points for optimization.
Table 1: Recommended Seeding Densities for HEK293 Transfection
| Culture Vessel | Surface Area (cm²) | Recommended Seeding Density (cells/cm²) | Total Cells to Seed (24h before transfection) |
| 96-well plate | 0.32 | 1.0 - 2.0 x 10⁴ | 3,200 - 6,400 |
| 24-well plate | 1.9 | 1.5 - 2.5 x 10⁴ | 28,500 - 47,500 |
| 12-well plate | 3.8 | 1.5 - 2.5 x 10⁴ | 57,000 - 95,000 |
| 6-well plate | 9.5 | 1.5 - 2.5 x 10⁴ | 142,500 - 237,500 |
| 60 mm dish | 21 | 2.0 - 3.0 x 10⁴ | 420,000 - 630,000 |
| 100 mm dish | 55 | 2.0 - 3.0 x 10⁴ | 1,100,000 - 1,650,000 |
Note: These are starting recommendations. Optimal seeding density should be determined empirically for your specific experimental conditions.[4]
Table 2: Starting DNA:Transfection Reagent Ratios
| Transfection Reagent | DNA (µg) to Reagent (µL) Ratio (starting point) | Key Considerations |
| Polyethylenimine (PEI) | 1:3 (w/v) | Perform gradient experiments (e.g., 1:1, 1:2, 1:3, 1:4) to find the optimal ratio.[3][5] |
| Lipid-Based Reagents (e.g., Lipofectamine) | 1:2 to 1:4 (w/v) | Follow the manufacturer's protocol closely and optimize within the recommended range.[2] |
| FuGENE® HD | 1:2.5 (w/v) | Ratios between 1.5:1 and 4:1 are typically effective.[6][7] |
Q3: How can I confirm that my expressed LHCGR is functional?
A3: Confirming the functionality of the expressed receptor is crucial. This typically involves stimulating the transfected cells with LH or hCG and measuring downstream signaling events. The primary signaling pathway for LHCGR involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[8][9]
LHCGR Signaling Pathway
Caption: Canonical Gαs-mediated signaling pathway of LHCGR.
Experimental Protocol: cAMP Reporter Assay
This protocol outlines a common method to assess LHCGR functionality using a luciferase-based cAMP reporter system.
Materials:
-
HEK293 cells
-
LHCGR expression plasmid
-
cAMP-responsive element (CRE)-luciferase reporter plasmid
-
Transfection reagent
-
Culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
LH or hCG
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed HEK293 cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well.
-
Transfection:
-
Co-transfect the cells with the LHCGR expression plasmid and the CRE-luciferase reporter plasmid. A common ratio is 10:1 (LHCGR:reporter).
-
Prepare DNA-transfection reagent complexes in serum-free medium according to the optimized protocol.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete culture medium.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor expression.
-
Hormone Stimulation:
-
Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Add varying concentrations of LH or hCG to the wells. Include a vehicle-only control.
-
Incubate for 4-6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis: Plot the luciferase activity against the hormone concentration to generate a dose-response curve and determine the EC50.
Q4: I see a lot of cell death after transfection. How can I reduce cytotoxicity?
A4: Post-transfection cell death can be a significant problem. Here are several strategies to mitigate cytotoxicity:
-
Optimize DNA and Reagent Amounts: As mentioned, excessive amounts of plasmid DNA or transfection reagent can be toxic.[1][2] Perform a titration to find the lowest effective concentrations.
-
Change Medium Post-Transfection: After the initial incubation with the transfection complexes (typically 4-6 hours), replace the medium with fresh, complete culture medium to remove residual reagent.[10]
-
Use a Gentler Reagent: Some transfection reagents are inherently more toxic than others. If you are experiencing significant cell death, consider trying a different, less toxic reagent.
-
Ensure Optimal Cell Health: Unhealthy cells are more susceptible to the stress of transfection. Ensure your cells are healthy and actively dividing before starting the experiment.[10]
-
Plate Cells at a Slightly Higher Density: While high confluency can inhibit transfection, a slightly higher starting density can sometimes help the cell monolayer better tolerate the transfection process.
By systematically addressing these common issues, researchers can significantly improve the efficiency and reliability of HEK293 transfection for LHCGR expression studies.
References
- 1. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 2. Optimizing HEK293 Transfection: A Practical Guide to Boosting Transient Expression_FDCELL [fdcell.com]
- 3. HEK293 Cell Transfection Challenges Solved: 5 Key Points to Boost Protein Expression_FDCELL [fdcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the transient transfection process of HEK-293 suspension cells for protein production by nucleotide ratio monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimize Transfection of Cultured Cells [promega.com]
- 7. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
Minimizing Org41841 cross-reactivity with FSHR at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org41841. The focus is on minimizing cross-reactivity with the Follicle-Stimulating Hormone Receptor (FSHR) at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing off-target effects in our experiments with high concentrations of this compound, which we suspect are due to FSHR activation. Why does this happen?
A1: this compound is a known partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1][2] Due to the high homology among glycoprotein hormone receptors, including the FSHR, cross-reactivity can occur, especially at high concentrations.[3][4] While this compound's agonistic activity on FSHR is significantly lower than on LHCGR, requiring millimolar concentrations for activation, this can become a confounding factor in experiments where high doses of the compound are used.[5][6]
Q2: What is the mechanism of this compound's interaction with FSHR?
A2: this compound is an allosteric modulator, meaning it does not bind to the same site as the natural ligand (FSH).[5][6] Instead, it binds to a pocket within the transmembrane helices of the receptor.[2][3] This interaction can, at high concentrations, trigger a conformational change that leads to receptor activation and downstream signaling. At lower, sub-micromolar concentrations, this compound has been shown to act as a pharmacoperone, increasing the cell surface expression of FSHR without causing activation.[5][6]
Q3: How can we experimentally confirm that the observed off-target effects are indeed mediated by FSHR?
A3: To confirm FSHR-mediated off-target effects, you can perform a functional assay in a cell line that expresses FSHR and compare the response to a control cell line that does not. A dose-response experiment with this compound should demonstrate a significant increase in a downstream signaling molecule, such as cyclic AMP (cAMP), only in the FSHR-expressing cells at high concentrations of this compound.
Q4: What are the initial steps to minimize this compound cross-reactivity with FSHR?
A4: The primary strategy is to carefully determine the optimal concentration range of this compound for your intended target (e.g., LHCGR) where its effect is maximized and its cross-reactivity with FSHR is minimized. This can be achieved by conducting parallel dose-response studies on cell lines expressing each receptor individually. Additionally, consider using a specific FSHR antagonist in your experimental setup to block the off-target effects and confirm that they are indeed FSHR-mediated.
Troubleshooting Guides
Issue 1: Inconsistent results in functional assays at high this compound concentrations.
-
Possible Cause: Uncontrolled FSHR cross-reactivity.
-
Troubleshooting Steps:
-
Validate Receptor Expression: Confirm the expression levels of the intended target receptor (e.g., LHCGR) and the potential off-target receptor (FSHR) in your experimental cell line using techniques like qPCR or western blotting.
-
Perform a Concentration Matrix Experiment: Test a wide range of this compound concentrations in both a functional assay for your primary target and a specific counter-screen for FSHR activation (e.g., cAMP assay in FSHR-expressing cells).
-
Data Analysis: Determine the EC50 values for both receptors. The goal is to identify a concentration window where you observe significant activation of your primary target with minimal activation of FSHR.
-
Issue 2: Difficulty in distinguishing between on-target and off-target signaling.
-
Possible Cause: Overlapping downstream signaling pathways. Both LHCGR and FSHR activation can lead to an increase in intracellular cAMP.[7]
-
Troubleshooting Steps:
-
Use of Receptor-Specific Antagonists: In your experimental setup, include a known selective antagonist for FSHR. If the off-target signal is diminished in the presence of the FSHR antagonist, it confirms the cross-reactivity.
-
Employ Knockdown/Knockout Models: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of FSHR in your cell model. A reduction in the off-target signal in these modified cells will provide strong evidence for FSHR-mediated effects.
-
Data Presentation
Table 1: Comparative Potency of this compound on Glycoprotein Hormone Receptors
| Receptor | EC50 (µM) | Potency Relative to LHCGR | Reference |
| LHCGR | 0.2 | 1x | [1] |
| TSHR | 7.7 | ~38.5x lower | [1] |
| FSHR | >1000 (millimolar range) | >5000x lower | [5][6] |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine this compound Affinity for FSHR
This protocol is designed to determine the binding affinity (Ki) of this compound for FSHR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human FSHR (hFSHR)
-
Cell culture medium and reagents
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Radiolabeled FSH (e.g., ¹²⁵I-FSH)
-
Unlabeled this compound
-
Unlabeled FSH (for non-specific binding determination)
-
Scintillation counter and vials
Procedure:
-
Cell Preparation: Culture hFSHR-expressing HEK293 cells to confluency. Harvest and resuspend the cells in binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: hFSHR cells + ¹²⁵I-FSH.
-
Non-specific Binding: hFSHR cells + ¹²⁵I-FSH + excess unlabeled FSH.
-
Competition: hFSHR cells + ¹²⁵I-FSH + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 4°C for 18 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific ¹²⁵I-FSH binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific ¹²⁵I-FSH binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Functional Assay to Measure this compound-Induced FSHR Activation
This protocol measures the activation of FSHR by this compound by quantifying the downstream production of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing hFSHR
-
Control HEK293 cells (no hFSHR expression)
-
Cell culture medium
-
Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX)
-
This compound
-
FSH (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)
Procedure:
-
Cell Plating: Plate both hFSHR-expressing and control HEK293 cells in a 96-well plate and culture overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer for 30 minutes at 37°C.
-
Stimulation: Add varying concentrations of this compound or FSH to the wells. Incubate for 1 hour at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound for both cell lines.
-
Determine the EC50 value for this compound in the hFSHR-expressing cells.
-
Compare the response between the two cell lines to confirm FSHR-specific activation.
-
Visualizations
Caption: this compound cross-reactivity signaling pathway via FSHR.
Caption: Workflow for minimizing this compound cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 4. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Org41841
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective handling, storage, and experimental use of Org41841.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a partial agonist for two G protein-coupled receptors (GPCRs): the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1] Its mechanism of action involves binding to these receptors and activating the Gs alpha subunit signaling cascade, leading to the production of cyclic AMP (cAMP).[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. When in solution, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to the desired concentration. It is advisable to prepare fresh dilutions for each experiment from the stock solution.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound can be administered in vivo. Oral gavage is a common method for administering small molecules to rodents.[4][5] It is crucial to use a vehicle in which the compound is soluble and that is safe for the animals.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Question: My experimental results with this compound are variable. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy, within a consistent and low passage number, and in the logarithmic growth phase.
-
Compound Stability: this compound, like many small molecules, can degrade over time, especially in solution. Prepare fresh dilutions from a properly stored stock for each experiment and avoid repeated freeze-thaw cycles.[6]
-
Assay Conditions: Optimize cell seeding density and the duration of the assay. High cell confluency can impact results.
-
Issue 2: High background signal in cAMP assays.
-
Question: I'm observing a high basal cAMP level in my control wells. How can I reduce this?
-
Answer: High background can be due to:
-
Cell Stress: Over-trypsinization or harsh handling of cells can lead to elevated basal cAMP levels. Be gentle during cell seeding and manipulation.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer can help to stabilize the cAMP signal.
-
Issue 3: No response or low efficacy of this compound.
-
Question: I am not observing the expected agonist effect of this compound. What should I check?
-
Answer: A lack of response could be due to:
-
Receptor Expression: Confirm that your cell line expresses sufficient levels of either LHCGR or TSHR.
-
Incorrect Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line and assay.
-
Compound Degradation: As mentioned, ensure the integrity of your this compound stock.[7] Consider purchasing a new batch if degradation is suspected.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Powder) | -20°C | MedChemExpress |
| Storage (in Solvent) | -80°C | MedChemExpress |
| Solubility | DMSO | MedChemExpress |
| EC50 (LHCGR) | ~0.2 µM | MedChemExpress |
| EC50 (TSHR) | ~7.7 µM | MedChemExpress |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels in a cell line expressing either LHCGR or TSHR.
Materials:
-
Cells expressing LHCGR or TSHR (e.g., HEK293-LHCGR or HEK293-TSHR)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
DMSO (anhydrous)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of this compound in serum-free cell culture medium containing a PDE inhibitor.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the prepared this compound dilutions. Include a vehicle control (medium with DMSO and PDE inhibitor only).
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: In Vivo Oral Administration in Mice
This protocol provides a general guideline for the oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., a solution of 0.5% carboxymethylcellulose)
-
Mice
-
Oral gavage needles (flexible tip recommended)
-
Syringes
Procedure:
-
Animal Acclimatization: Allow the mice to acclimate to the housing conditions for at least one week before the experiment.
-
Compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the experiment.
-
Dosing: a. Gently restrain the mouse. b. Measure the appropriate volume of the this compound suspension based on the animal's body weight. c. Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitoring: Monitor the animals for any adverse effects immediately after dosing and at regular intervals as required by the experimental design.[4]
-
Endpoint Analysis: At the designated time points, collect tissues or blood samples for downstream analysis (e.g., hormone levels, gene expression).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates LHCGR/TSHR, initiating the Gs-cAMP-PKA signaling cascade.
Caption: A generalized workflow for conducting experiments with this compound.
Caption: A logical approach to troubleshooting low efficacy issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of the degradation products of luteinizing hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Partial Agonist Effects of Org 41841 in Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Org 41841 in functional assays. The information is designed to assist in the accurate interpretation of its partial agonist effects on the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR), as well as its pharmacoperone activity on the Follicle-Stimulating Hormone Receptor (hFSHR).
Frequently Asked Questions (FAQs)
Q1: What is Org 41841 and what are its primary targets?
Org 41841 is a small molecule, thienopyrimidine compound that acts as a partial agonist for two G-protein coupled receptors (GPCRs): the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR)[1][2]. It is also known to exhibit pharmacoperone activity on the Follicle-Stimulating Hormone Receptor (hFSHR), meaning it can rescue the cell surface expression of misfolded hFSHR mutants[3][4].
Q2: What does it mean that Org 41841 is a "partial agonist"?
A partial agonist is a compound that binds to and activates a receptor, but only elicits a partial response compared to a full agonist, even at saturating concentrations. This means that while Org 41841 activates LHCGR and TSHR, the maximal effect (Emax) it can produce is lower than that of the endogenous full agonists, luteinizing hormone (LH) for LHCGR and thyroid-stimulating hormone (TSH) for TSHR. In the presence of a full agonist, a partial agonist can act as a competitive antagonist.
Q3: What are the key quantitative parameters for Org 41841's activity?
The following table summarizes the key in vitro pharmacological parameters for Org 41841.
| Parameter | Receptor | Value | Notes |
| EC50 | LHCGR | 0.2 µM | Concentration for 50% of maximal effect. |
| Emax | LHCGR | Not explicitly quantified in reviewed literature | Described as a partial agonist. |
| EC50 | TSHR | 7.7 µM | Concentration for 50% of maximal effect. |
| Emax | TSHR | ~99% | In M9 mutant TSHR-expressing cells, relative to TSH. |
Q4: How does the pharmacoperone activity of Org 41841 on hFSHR differ from its agonist activity?
As a pharmacoperone, Org 41841 can assist in the proper folding and trafficking of the hFSHR to the cell surface[3][4]. This is distinct from its agonist activity where it directly activates the receptor's signaling cascade. The pharmacoperone effect leads to an increased number of functional receptors on the plasma membrane, which can then be activated by the endogenous ligand (FSH). Org 41841 itself does not show significant agonistic action on the hFSHR at sub-millimolar concentrations[3][5].
Troubleshooting Guides for Functional Assays
cAMP Accumulation Assays
Cyclic AMP (cAMP) is a key second messenger produced upon the activation of Gs-coupled receptors like LHCGR and TSHR. Measuring cAMP levels is a common functional assay to assess the activity of agonists.
Q1: My dose-response curve for Org 41841 is showing a very low maximal response compared to the full agonist. Is this expected?
Yes, this is the hallmark of a partial agonist. The maximal effect (Emax) of Org 41841 will be lower than that of LH or TSH. The key is to ensure your assay has a sufficient signal-to-background window to reliably detect this submaximal response.
Troubleshooting Steps:
-
Optimize Cell Number: Ensure you are using an optimal cell density. Too few cells may result in a weak signal, while too many can lead to a high background.
-
Use a PDE Inhibitor: Phosphodiesterases (PDEs) degrade cAMP. Including a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer is crucial to allow for cAMP accumulation and a more robust signal.
-
Check Receptor Expression Levels: The observed efficacy of a partial agonist can be influenced by the receptor expression level in your cell line. In systems with high receptor reserve, a partial agonist may appear to have higher efficacy.
-
Confirm Full Agonist Activity: Always run a full agonist (LH or TSH) in parallel as a positive control to confirm that the cells are responding appropriately and to establish the maximal response of the system.
Q2: I am observing a "bell-shaped" dose-response curve with Org 41841. What could be the cause?
A bell-shaped curve, where the response decreases at higher concentrations, can be due to several factors:
-
Receptor Desensitization/Internalization: At high concentrations, prolonged stimulation by Org 41841 may lead to receptor desensitization and internalization, reducing the number of available receptors on the cell surface and thus decreasing the signal.
-
Off-Target Effects: At high concentrations, Org 41841 might interact with other cellular targets that inhibit adenylyl cyclase or activate pathways that counteract the cAMP signal.
-
Compound Cytotoxicity: High concentrations of any compound can be toxic to cells, leading to a decrease in signal. It is important to assess cell viability in parallel.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time before receptor desensitization becomes significant.
-
Lower Incubation Temperature: Performing the assay at a lower temperature can slow down cellular processes like receptor internalization.
-
Cell Viability Assay: Run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to rule out cell death at high concentrations of Org 41841.
CRE-Luciferase Reporter Gene Assays
These assays measure the transcriptional activation of a reporter gene (luciferase) driven by a promoter containing cAMP Response Elements (CRE). This provides a downstream readout of Gs-coupled receptor activation.
Q1: The fold-induction of luciferase activity with Org 41841 is significantly lower than with the full agonist. How do I interpret this?
Similar to the cAMP assay, this is the expected result for a partial agonist. The transcriptional response will be proportional to the level of cAMP produced, which is lower for a partial agonist.
Troubleshooting Steps:
-
Optimize Transfection Efficiency: If using transient transfection, ensure high transfection efficiency of your CRE-luciferase reporter plasmid. Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
-
Optimize Agonist Incubation Time: Reporter gene assays require longer incubation times (typically 4-24 hours) than cAMP assays to allow for transcription and translation of the reporter protein. Optimize this incubation time for your specific cell system.
-
Serum-Starve Cells: Serum contains factors that can activate various signaling pathways and increase background luciferase activity. It is recommended to serum-starve the cells for a few hours before and during agonist stimulation.
-
Check for Luciferase Inhibition: At high concentrations, some compounds can directly inhibit the luciferase enzyme. To rule this out, you can test the effect of high concentrations of Org 41841 on cells stimulated with a known activator of the pathway, like forskolin.
Pharmacoperone Activity Assay for hFSHR
This assay assesses the ability of Org 41841 to increase the cell surface expression of hFSHR.
Q1: How can I measure the increase in hFSHR cell surface expression after treatment with Org 41841?
There are several methods to quantify the cell surface expression of hFSHR:
-
Radioligand Binding Assay: Use a radiolabeled ligand for hFSHR (e.g., ¹²⁵I-FSH) to perform saturation binding analysis on cells pre-treated with Org 41841 versus a vehicle control. An increase in the Bmax (maximal number of binding sites) with no significant change in the Kd (binding affinity) indicates an increase in receptor number at the cell surface.
-
ELISA: For epitope-tagged receptors, a cell-surface ELISA can be performed on non-permeabilized cells using an antibody against the extracellular tag.
-
Flow Cytometry: Similar to ELISA, flow cytometry can be used to quantify the surface expression of tagged receptors using a fluorescently labeled antibody.
-
Functional Rescue: In cells expressing a misfolded hFSHR mutant that is retained intracellularly, pre-treatment with Org 41841 should lead to an increased functional response (e.g., cAMP production) upon subsequent stimulation with FSH.
Troubleshooting Steps:
-
Optimize Org 41841 Pre-incubation Time and Concentration: The pharmacoperone effect is dependent on both the concentration of Org 41841 and the duration of pre-incubation. These parameters should be optimized for your cell line.
-
Washout Step is Crucial: To ensure you are measuring the rescued receptor's response to its cognate ligand (FSH) and not the direct effect of Org 41841, it is essential to thoroughly wash the cells to remove Org 41841 after the pre-incubation period.
-
Confirm Lack of Direct Agonism: Run a control where cells expressing hFSHR are treated with Org 41841 without any subsequent FSH stimulation to confirm the absence of direct agonistic activity at the concentrations used for the pharmacoperone assay.
Experimental Protocols
cAMP Accumulation Assay Protocol for Partial Agonist Characterization
-
Cell Seeding: Seed cells expressing either LHCGR or TSHR in a 96-well plate at a pre-determined optimal density and culture overnight.
-
Serum Starvation (Optional but Recommended): The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Preparation of Agonist Solutions: Prepare serial dilutions of Org 41841 and the full agonist (LH or TSH) in assay buffer (e.g., serum-free medium containing a PDE inhibitor like 0.5 mM IBMX).
-
Agonist Stimulation: Aspirate the medium from the cells and add the agonist solutions. Incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).
-
Determine the EC50 and Emax values for both Org 41841 and the full agonist.
-
The partial agonism of Org 41841 is confirmed if its Emax is significantly lower than the Emax of the full agonist.
-
CRE-Luciferase Reporter Gene Assay Protocol for Partial Agonist Characterization
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Allow cells to recover and express the reporters for 24-48 hours.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for at least 4 hours.
-
Agonist Stimulation: Add serial dilutions of Org 41841 and the full agonist (LH or TSH) to the cells. Incubate for an optimized duration (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity (as fold induction over basal) against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for both compounds.
-
Confirm partial agonism by observing a lower Emax for Org 41841 compared to the full agonist.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Gs signaling pathway activated by Org 41841.
Caption: Experimental workflow for assessing pharmacoperone activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORG-41841 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Org41841 and Endogenous Ligands LH and hCG at the Lutropin/Choriogonadotropin Receptor
A detailed guide for researchers and drug development professionals on the binding, signaling, and functional selectivity of the synthetic small molecule agonist Org41841 in comparison to the natural glycoprotein hormones, Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG), at the LH/CGR.
This guide provides a comprehensive comparison of the synthetic, low molecular weight agonist this compound with the endogenous glycoprotein hormones, Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG), in their interaction with the Luteinizing Hormone/Choriogonadotropin Receptor (LH/CGR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of the LH/CGR and the development of novel therapeutics targeting this receptor.
Introduction to the Ligands and their Receptor
The Luteinizing Hormone/Choriogonadotropin Receptor (LH/CGR) is a G protein-coupled receptor (GPCR) crucial for reproductive function.[1] It is primarily activated by two endogenous glycoprotein hormones: Luteinizing Hormone (LH), produced by the pituitary gland, and human Chorionic Gonadotropin (hCG), produced by the placenta during pregnancy.[1] While both hormones bind to the same receptor, they elicit distinct downstream signaling pathways, a phenomenon known as biased agonism.[2][3] This differential signaling is thought to be responsible for their unique physiological roles.[4][5]
This compound is a synthetically developed, orally active, low molecular weight partial agonist of the LH/CGR.[6][7][8] Unlike the large glycoprotein hormones that bind to the extracellular domain of the receptor, this compound is an allosteric agonist that binds within the transmembrane domain of the LH/CGR.[7] This distinct binding mode and its partial agonistic nature present a unique pharmacological profile compared to the endogenous ligands.
Comparative Data on Receptor Binding and Functional Activity
The following tables summarize the available quantitative data on the binding affinities and functional potencies and efficacies of this compound, LH, and hCG at the LH/CGR. It is important to note that direct comparison of binding affinities is challenging due to the different binding sites of the endogenous ligands and the allosteric modulator this compound.
Table 1: Binding Characteristics at the LH/CGR
| Ligand | Receptor Binding Parameter | Value | Cell Type | Reference |
| hCG | IC50 (displacement of [125I]hCG) | 1.7 pM | COS-7 cells | [4] |
| LH | IC50 (displacement of [125I]hCG) | 13.0 pM | COS-7 cells | [4] |
| This compound | Binding Site | Transmembrane Domain (Allosteric) | - | [7] |
| Competition with LH | Does not compete for LH binding | - | [7] |
Table 2: Functional Activity - cAMP Signaling Pathway
| Ligand | Parameter | Value | Cell Type | Reference |
| rhCG | EC50 | 107 ± 14 pM | Human Granulosa Cells | [9] |
| Emax | Not Reported | Human Granulosa Cells | [9] | |
| rhLH | EC50 | 530 ± 51 pM | Human Granulosa Cells | [9] |
| Emax | Not Reported | Human Granulosa Cells | [9] | |
| This compound | EC50 | 0.2 µM | Not Specified | [8] |
| Efficacy | Partial Agonist | Not Specified | [6][10] |
Table 3: Functional Activity - β-Arrestin 2 Recruitment
| Ligand | Parameter | Value | Cell Type | Reference |
| rhCG | EC50 | 12-fold lower than rhLH | HEK293 cells | [11] |
| Emax | Higher than rhLH | HEK293 cells | [2] | |
| rhLH | EC50 | Not explicitly stated | HEK293 cells | [11] |
| Emax | Lower than rhCG | HEK293 cells | [2] | |
| This compound | EC50 | Not Reported | - | - |
| Emax | Not Reported | - | - |
Signaling Pathways and Biased Agonism
The differential activation of intracellular signaling pathways by LH and hCG is a key aspect of their distinct physiological functions. hCG is a more potent activator of the Gs/cAMP pathway, which is primarily associated with steroidogenesis.[9][12] In contrast, LH shows a preference for activating the Gq/11 and Gi pathways, leading to the activation of the ERK1/2 and AKT signaling cascades, which are involved in cellular proliferation and survival.[4][12] This biased agonism is a critical consideration in the development of therapeutic agents targeting the LH/CGR.
This compound, as a partial agonist, activates the cAMP pathway but its full signaling profile, particularly concerning β-arrestin recruitment and other pathways, requires further investigation.[8] Its allosteric nature may also contribute to a unique signaling signature.
Caption: Signaling pathways of this compound, LH, and hCG at the LH/CGR.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity of unlabeled ligands (e.g., LH, hCG) by measuring their ability to compete with a radiolabeled ligand for binding to the LH/CGR.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Cell Membrane Preparation:
-
Culture cells expressing the LH/CGR (e.g., HEK293 or COS-7 cells) to confluency.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of radiolabeled hCG (e.g., [125I]hCG).
-
Add increasing concentrations of the unlabeled competitor ligand (LH or hCG).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This assay measures the ability of a ligand to stimulate the production of cyclic AMP (cAMP), a key second messenger in the Gs-mediated signaling pathway.
References
- 1. LH and hCG Action on the Same Receptor Results in Quantitatively and Qualitatively Different Intracellular Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Luteinizing Hormone and Chorionic Gonadotropin Display Biased Agonism at the LH and LH/CG Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] LH and hCG Action on the Same Receptor Results in Quantitatively and Qualitatively Different Intracellular Signalling | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Small Molecule Modulators of the Luteinizing Hormone/Choriogonadotropin and Thyroid Stimulating Hormone Receptors: Structure Activity Relationships and Selective Binding Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of Key Receptor Residues Discriminating Human Chorionic Gonadotropin (hCG)- and Luteinizing Hormone (LH)-Specific Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of small-molecule modulators of the luteinizing hormone/choriogonadotropin and thyroid stimulating hormone receptors: structure-activity relationships and selective binding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
A Comparative Guide to LHCGR Modulators: Agonists vs. Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a critical G protein-coupled receptor (GPCR) that plays a pivotal role in reproductive physiology.[1][2][3] Its activation by luteinizing hormone (LH) and human chorionic gonadotropin (hCG) is essential for processes such as follicular maturation, ovulation, and testosterone production.[1][2] Consequently, the modulation of LHCGR activity with small molecule agonists and antagonists presents a significant therapeutic potential for various reproductive disorders and hormone-sensitive cancers.[4]
This guide provides a comparative overview of LHCGR modulators, with a focus on the small molecule partial agonist Org41841 and a selection of known LHCGR antagonists. We present key performance data, detailed experimental protocols for modulator validation, and visual diagrams of the associated signaling pathways and experimental workflows.
Comparative Analysis of LHCGR Modulators
The following table summarizes the quantitative data for this compound and other representative LHCGR antagonists. It is important to note that this compound is a partial agonist, not an antagonist, and also exhibits activity at the Thyroid-Stimulating Hormone Receptor (TSHR).[5][6][7]
| Compound Name | Modulator Type | Target(s) | Potency (EC50/IC50) | Key Findings |
| This compound | Partial Agonist | LHCGR, TSHR | EC50: 0.2 µM (LHCGR), 7.7 µM (TSHR)[5] | Allosteric modulator that binds to the transmembrane domain.[6][8] Also acts as a pharmacoperone for the Follicle-Stimulating Hormone Receptor (FSHR).[9][10] |
| LUF5771 | Antagonist (NAM) | LHCGR | - | First low molecular weight negative allosteric modulator (NAM) for LHCGR.[8] |
| BAY-298 | Antagonist (NAM) | LHCGR | - | Potent negative allosteric modulator suitable for in vivo studies; reduces LH-dependent sex steroid serum levels.[8] |
| BAY-899 | Antagonist (NAM) | LHCGR | - | Potent negative allosteric modulator that reduces serum estradiol levels in vivo.[8] |
| RU486 (Mifepristone) | Indirect Antagonist | Progesterone Receptor | - | Represses LHCGR expression and LH/hCG signaling in human granulosa cells.[11][12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these modulators, it is crucial to visualize the LHCGR signaling cascade and the experimental procedures used for their validation.
LHCGR Signaling Pathway
Upon binding of an agonist like LH, hCG, or a partial agonist such as this compound, the LHCGR undergoes a conformational change. This primarily activates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2][13] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to steroidogenesis and other cellular responses.[2][13] The receptor can also couple to other signaling pathways, including the Gq/phospholipase C (PLC) pathway and β-arrestin-mediated pathways.[3][13][14]
References
- 1. PathWhiz [smpdb.ca]
- 2. grokipedia.com [grokipedia.com]
- 3. Frontiers | Genetic Models for the Study of Luteinizing Hormone Receptor Function [frontiersin.org]
- 4. What are LHCGR antagonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of small-molecule modulators of the luteinizing hormone/choriogonadotropin and thyroid stimulating hormone receptors: structure-activity relationships and selective binding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 9. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progesterone antagonist, RU486, represses LHCGR expression and LH/hCG signaling in cultured luteinized human mural granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Org41841 and Other Low Molecular Weight GPCR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the low molecular weight (LMW) G protein-coupled receptor (GPCR) agonist, Org41841, with other relevant LMW agonists. The focus is on performance, supported by experimental data, to aid in research and development decisions. This compound is a notable thienopyrimidine compound that functions as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR)[1]. Its allosteric mode of action, binding within the transmembrane domain of the receptor, distinguishes it from the endogenous glycoprotein hormones that bind to the extracellular domain[2]. This unique characteristic has spurred interest in its therapeutic potential and has led to the development of other related LMW agonists.
Quantitative Performance Comparison
The following tables summarize the quantitative data for this compound and comparable LMW GPCR agonists, primarily other thienopyrimidine derivatives targeting the LHCGR. It is important to note that direct head-to-head comparisons in single studies are limited, and data has been collated from various sources. Experimental conditions may vary between studies.
Table 1: In Vitro Agonist Activity at the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR)
| Compound | Target Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | LHCGR | cAMP accumulation | Not Specified | EC50 | 0.2 µM | [1] |
| Org43553 | LHCGR | Adenylate cyclase stimulation | Rat testicular membranes | Activity | Comparable to TP03 | [3] |
| TP03 | LHCGR | Adenylate cyclase stimulation | Rat testicular membranes | Activity | Comparable to Org43553 | [3] |
| TP4/2 | LHCGR | Adenylyl cyclase stimulation | Rat testicular membranes | Efficacy | Less effective than hCG in single administration | [4] |
Table 2: In Vitro Agonist Activity at the Thyroid-Stimulating Hormone Receptor (TSHR)
| Compound | Target Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | TSHR | cAMP accumulation | Not Specified | EC50 | 7.7 µM | [1] |
Table 3: In Vivo Activity
| Compound | Model | Route of Administration | Effect | Reference |
| Org43553 | Mice | Intraperitoneal injection | Reduction in fat mass | [5] |
| TP03 | Male Rats | Not Specified | Dose-dependent stimulation of testosterone synthesis | [3] |
| TP03 | Immature Female Rats | Not Specified | Increased progesterone levels | [3] |
| TP4/2 | Young, Aging, and Diabetic Male Rats | Intraperitoneal/Subcutaneous | Stimulation of testicular steroidogenesis | [2][4] |
Signaling Pathways and Mechanism of Action
This compound and other thienopyrimidine-based LMW agonists act as allosteric modulators of the LHCGR and TSHR. They bind to a pocket within the transmembrane helices of the receptor, inducing a conformational change that triggers downstream signaling, primarily through the Gs/cAMP pathway. This is in contrast to the orthosteric binding of the large glycoprotein hormones (LH, hCG, TSH) to the extracellular domain.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of a test compound to a receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Cells or tissues expressing the target GPCR are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a suitable method (e.g., BCA assay)[6].
-
-
Assay Procedure:
-
In a 96-well plate, membrane homogenate is incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-hCG for LHCGR) and varying concentrations of the unlabeled test compound (e.g., this compound)[7].
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium[6].
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity[6].
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation[7].
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in GPCR signaling.
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293 or CHO) is cultured in appropriate media.
-
Cells are transiently or stably transfected with a plasmid encoding the target GPCR[8].
-
-
Assay Procedure:
-
Transfected cells are seeded into 96- or 384-well plates.
-
After a period of stabilization, cells are treated with varying concentrations of the test agonist (e.g., this compound).
-
The stimulation is typically carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation[1].
-
For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable level of cAMP that can then be inhibited by the agonist[9].
-
-
cAMP Measurement:
-
Following stimulation, cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescent assays (e.g., GloSensor)[8][10][11].
-
These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to the test compound is quantified by interpolating from the standard curve.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve[11].
-
Concluding Remarks
This compound represents a significant advancement in the development of LMW agonists for glycoprotein hormone receptors. Its ability to act as a partial agonist at both LHCGR and TSHR highlights both its potential and the challenge of achieving receptor selectivity. The comparative data presented here for other thienopyrimidine derivatives, such as Org43553, TP03, and TP4/2, demonstrate the ongoing efforts to optimize the potency, efficacy, and selectivity of this class of compounds. The detailed experimental protocols provide a foundation for researchers to conduct their own comparative studies and further explore the structure-activity relationships of these and novel LMW GPCR agonists. Future research will likely focus on developing more selective agonists and characterizing their in vivo pharmacokinetic and pharmacodynamic profiles to unlock their full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 3. Comparative analysis of steroidogenic effects of thienopyrimidine derivatives and partial agonists for luteinizing hormone receptor - Derkach - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 4. Comparative Study of the Steroidogenic Effects of Human Chorionic Gonadotropin and Thieno[2,3-D]pyrimidine-Based Allosteric Agonist of Luteinizing Hormone Receptor in Young Adult, Aging and Diabetic Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAT649 Org43553, The First Low-molecular-weight Agonist Of The Human Luteinizing Hormone Receptor Induces Leanness And Energy Expenditure In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Signaling Pathways of Org41841, Luteinizing Hormone (LH), and Human Chorionic Gonadotropin (hCG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling mechanisms of the small molecule agonist Org41841 with the endogenous glycoprotein hormones, Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG). All three molecules exert their effects through the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a key regulator of reproductive function. Understanding the nuances of their signaling pathways is crucial for the development of novel therapeutics targeting this receptor.
Introduction to the Ligands and their Receptor
The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a G protein-coupled receptor (GPCR) predominantly expressed in the gonads.[1] It plays a vital role in follicular maturation, ovulation, and the maintenance of the corpus luteum in females, as well as testosterone production by Leydig cells in males.[2][3]
-
Luteinizing Hormone (LH) is a glycoprotein hormone produced by the pituitary gland. It is a key regulator of the menstrual cycle and ovulation.[4]
-
Human Chorionic Gonadotropin (hCG) is a glycoprotein hormone produced primarily by the placenta during pregnancy. It is essential for the maintenance of the corpus luteum in early pregnancy.[4]
-
This compound is a low molecular weight, non-peptide, allosteric agonist of the LHCGR.[5] Unlike LH and hCG, which bind to the extracellular domain of the receptor, this compound binds within the transmembrane helices.[6] It is also known to act as a partial agonist at the Thyroid-Stimulating Hormone Receptor (TSHR).[5]
While LH and hCG bind to the same orthosteric site on the LHCGR, evidence suggests they can induce distinct downstream signaling cascades, a phenomenon known as biased agonism.[7][8] this compound, as an allosteric agonist, also presents a unique signaling profile.
Comparative Analysis of Signaling Pathways
The activation of the LHCGR by these ligands initiates a cascade of intracellular signaling events. The most well-characterized pathway is the Gαs-protein-mediated activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). However, other pathways, including those involving Phospholipase C (PLC), Extracellular signal-regulated kinases (ERK), and Protein Kinase B (AKT), are also implicated.
Activation of the Gαs pathway and subsequent cAMP production is a primary response to LHCGR stimulation.
| Ligand | Receptor Interaction | Potency (EC50) | Efficacy (Emax) |
| This compound | Allosteric (Transmembrane Domain) | ~0.2 µM[5] | Partial Agonist (Specific Emax relative to LH/hCG not consistently reported) |
| LH | Orthosteric (Extracellular Domain) | ~530.0 ± 51.2 pM (in COS-7/LHCGR cells) | Full Agonist |
| hCG | Orthosteric (Extracellular Domain) | ~107.1 ± 14.3 pM (in COS-7/LHCGR cells) | Full Agonist (Reported to be more potent and induce higher cAMP levels than LH)[8] |
| Table 1: Comparison of cAMP Production by this compound, LH, and hCG. |
dot
References
- 1. Human LH and hCG stimulate differently the early signalling pathways but result in equal testosterone synthesis in mouse Leydig cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Key Receptor Residues Discriminating Human Chorionic Gonadotropin (hCG)- and Luteinizing Hormone (LH)-Specific Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hCG suppression of LH receptors and responsiveness of testicular tissue to hCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased Agonism and Biased Allosteric Modulation at the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differences in Signal Activation by LH and hCG are Mediated by the LH/CG Receptor’s Extracellular Hinge Region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Dose-Dependent Increase in Intratesticular Testosterone by Very Low-Dose Human Chorionic Gonadotropin in Normal Men with Experimental Gonadotropin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Org41841 for LHCGR over TSHR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the small molecule agonist, Org41841, for the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) over the Thyroid-Stimulating Hormone Receptor (TSHR). The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive assessment for research and drug development applications.
Quantitative Assessment of Functional Selectivity
This compound has been identified as a partial agonist for both LHCGR and TSHR.[1][2] Its selectivity is demonstrated by its differential potency in activating these two highly homologous G-protein coupled receptors. The functional activity of this compound is most commonly assessed by its ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production.
The half-maximal effective concentration (EC50) values from functional assays indicate that this compound is significantly more potent at activating LHCGR than TSHR.
| Compound | Receptor | EC50 (µM) | Fold Selectivity (TSHR/LHCGR) |
| This compound | LHCGR | 0.2[1] | 38.5 |
| This compound | TSHR | 7.7[1] |
Note: Fold selectivity is calculated by dividing the EC50 for the off-target receptor (TSHR) by the EC50 for the target receptor (LHCGR). A higher value indicates greater selectivity for LHCGR.
It is important to note that this compound is suggested to be an allosteric agonist, binding to the transmembrane domain of the receptors rather than competing with the endogenous ligands (luteinizing hormone for LHCGR and thyroid-stimulating hormone for TSHR) which bind to the extracellular domain.[2][3] This binding characteristic may explain the general lack of publicly available direct binding affinity data (Ki or Kd values) from competitive radioligand binding assays.
Experimental Protocols
The following is a detailed methodology for a typical in vitro experiment to determine the functional selectivity of this compound by measuring cAMP accumulation in a heterologous expression system.
Determination of Agonist-Induced cAMP Accumulation
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: HEK293 cells are transiently transfected with expression plasmids encoding either human LHCGR or human TSHR using a suitable transfection reagent (e.g., Lipofectamine 2000). Cells are typically seeded in 96-well plates 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.
2. cAMP Accumulation Assay:
-
Pre-incubation: 48 hours post-transfection, the growth medium is removed, and the cells are washed with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then pre-incubated for 30 minutes at 37°C in the assay buffer containing a phosphodiesterase inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of intracellular cAMP.
-
Compound Stimulation: Following pre-incubation, cells are stimulated with increasing concentrations of this compound (typically ranging from 10⁻¹⁰ M to 10⁻⁴ M) for 1 hour at 37°C. A positive control (e.g., human chorionic gonadotropin for LHCGR, TSH for TSHR) and a vehicle control (e.g., DMSO) are included.
-
Cell Lysis: After the stimulation period, the medium is aspirated, and the cells are lysed using a lysis buffer provided with the cAMP detection kit.
3. cAMP Detection and Data Analysis:
-
Detection Method: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a GloSensor™-based luminescent assay.
-
Data Analysis: The raw data (e.g., fluorescence ratio or luminescence) is converted to cAMP concentrations using a standard curve. The concentration-response curves for this compound at each receptor are then plotted using non-linear regression analysis (e.g., sigmoidal dose-response) in a suitable software (e.g., GraphPad Prism) to determine the EC50 and maximal response (Emax) values.
Experimental Workflow
Caption: Workflow for assessing this compound selectivity.
Signaling Pathways of LHCGR and TSHR
Both LHCGR and TSHR are pleiotropic receptors, capable of coupling to multiple intracellular signaling pathways. While the canonical pathway for both involves the activation of adenylyl cyclase via the Gs alpha subunit (Gαs), they can also signal through other G proteins and G protein-independent pathways.
Canonical Gαs/cAMP Signaling Pathway
This is the primary signaling pathway activated by both LHCGR and TSHR upon agonist binding.
Caption: Canonical Gαs/cAMP signaling pathway for LHCGR and TSHR.
Alternative Signaling Pathways
In addition to the Gαs pathway, both LHCGR and TSHR can couple to the Gq/11 alpha subunit (Gαq/11) and engage β-arrestin-mediated signaling.
Caption: Alternative Gαq/11 and β-arrestin signaling pathways.
Conclusion
The available data robustly demonstrates that this compound is a selective partial agonist for LHCGR over TSHR, with approximately 38.5-fold greater potency in functional cAMP assays. This selectivity is a critical attribute for researchers investigating the physiological roles of LHCGR or developing therapeutic agents with minimal off-target effects on the thyroid. The pleiotropic signaling capabilities of both receptors highlight the importance of comprehensive pharmacological profiling beyond the canonical cAMP pathway to fully understand the functional consequences of receptor activation by novel ligands like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Low-Molecular-Weight Antagonist for the Human Thyrotropin Receptor with Therapeutic Potential for Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Org41841 Effects: A Comparative Guide for Researchers
An objective analysis of Org41841's performance against alternative small molecule modulators in key reproductive and thyroid cell signaling pathways.
This guide provides a comprehensive cross-validation of the effects of this compound, a small molecule agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). Its performance is compared with other relevant small molecule modulators, supported by experimental data from various cell lines. This document is intended for researchers, scientists, and drug development professionals working in the fields of reproductive health and endocrinology.
Overview of this compound and a Comparison with Alternatives
This compound is a thienopyrimidine derivative that acts as a partial agonist for both the LHCGR and TSHR. Unlike the endogenous glycoprotein hormones that bind to the extracellular domain of these receptors, this compound binds to an allosteric site within the transmembrane domain. This distinct mechanism of action has prompted significant research into its potential as a therapeutic agent.
This guide compares this compound with other notable small molecule modulators of the LHCGR and TSHR, including Org 43553 , another thienopyrimidine derivative with higher potency for the LHCGR, and ML-109 , a selective TSHR agonist. The comparative data presented herein is designed to assist researchers in selecting the most appropriate compound for their specific experimental needs.
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound and its counterparts has been evaluated in various cell lines, primarily through the measurement of cyclic AMP (cAMP) production, a key second messenger in the signaling cascade of both LHCGR and TSHR.
Table 1: Comparative EC50 Values for LHCGR Activation
| Compound | Cell Line | Receptor Expressed | EC50 (µM) | Citation(s) |
| This compound | HEK293 | Human LHCGR | 0.2 - 0.3 | [1] |
| Org 43553 | CHO | Human LHCGR | 0.0037 | [2][3] |
| Org 43553 | HEK293 | Human LHCGR | Not explicitly stated | [4] |
Table 2: Comparative EC50 Values for TSHR Activation
| Compound | Cell Line | Receptor Expressed | EC50 (µM) | Citation(s) |
| This compound | HEK293 | Human TSHR | 6.5 - 7.7 | [1][5] |
| Org 43553 | CHO | Human TSHR | > 3 | [2] |
| ML-109 | Not specified | Human TSHR | 0.04 | [4] |
Note: The provided EC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Cross-Validation in Different Cell Lines
The effects of this compound have been primarily characterized in HEK293 and COS cell lines. To provide a broader context, this section discusses its effects in comparison to what is known about related compounds in more physiologically relevant cell models.
Granulosa Cells (LHCGR and FSHR)
Granulosa cells are a primary site of LHCGR and FSHR expression and are crucial for ovarian follicle development and steroidogenesis. While direct studies of this compound in granulosa cell lines are limited in the available literature, the functional consequences of LHCGR and FSHR activation are well-established. Activation of these receptors leads to increased cAMP production, which in turn stimulates the expression of genes involved in steroidogenesis, such as StAR (Steroidogenic Acute Regulatory Protein) and aromatase (CYP19A1), ultimately leading to the production of progesterone and estradiol.[6][7]
Thyroid Cells (TSHR)
Pharmacoperone Activity on the Follicle-Stimulating Hormone Receptor (FSHR)
A unique property of this compound is its demonstrated "pharmacoperone" activity on the FSHR. While it does not act as a direct agonist at this receptor, pre-incubation of cells with this compound has been shown to increase the cell surface expression of the FSHR.[2] This is particularly relevant for certain mutations that cause receptor misfolding and retention in the endoplasmic reticulum.
Table 3: Pharmacoperone Effect of this compound on FSHR in COS Cells
| Parameter | Effect of this compound Pre-incubation | Citation(s) |
| FSHR Binding Sites | Almost two-fold increase | [2] |
| FSH-induced cAMP production | Increased | [2] |
| Rescue of mutant A189V FSHR | Rescued cell surface expression and function | [2] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway activated by this compound through both LHCGR and TSHR is the Gs-alpha subunit (Gαs) mediated adenylyl cyclase pathway, leading to an increase in intracellular cAMP.
Caption: Signaling pathway of this compound via LHCGR and TSHR.
The following diagram illustrates a typical experimental workflow for assessing the effect of compounds like this compound on cAMP production.
Caption: General workflow for a cell-based cAMP assay.
Experimental Protocols
Cell Culture and Transfection
-
Cell Lines: HEK293 (Human Embryonic Kidney), CHO (Chinese Hamster Ovary), or COS (Cercopithecus aethiops kidney) cells are commonly used.
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Transfection: Cells are transiently transfected with expression plasmids encoding the human LHCGR, TSHR, or FSHR using a suitable transfection reagent (e.g., Lipofectamine).
cAMP Measurement Assay (HTRF)
This protocol is a general guideline for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.
-
Cell Seeding: Seed transfected cells into 384-well white opaque plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and alternative compounds in stimulation buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30-60 minutes at room temperature.
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the 665/620 ratio and determine EC50 values by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the signaling pathways of LHCGR and TSHR. Its dual agonism and distinct allosteric binding site offer unique advantages for certain experimental contexts. However, for studies requiring higher potency at the LHCGR, Org 43553 may be a more suitable alternative. For selective activation of the TSHR, ML-109 presents a potent and specific option. The pharmacoperone activity of this compound on the FSHR opens up additional avenues for research, particularly in the context of rescuing misfolded receptor mutants. The choice of compound should be guided by the specific research question, the cell type being used, and the desired receptor selectivity and potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of ovulation by a potent, orally active, low molecular weight agonist (Org 43553) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of iodide on thyroglobulin biosynthesis in FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organophosphate Esters Disrupt Steroidogenesis in KGN Human Ovarian Granulosa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FRTL-5 Cells [cytion.com]
Quantifying the biased signaling of Org41841 relative to other agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling properties of Org41841, a small molecule agonist, relative to the endogenous agonists of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). While this compound has been characterized as a partial agonist for the Gs/cAMP pathway at these receptors, a complete quantitative assessment of its biased signaling profile is currently limited by the lack of publicly available data on its activity in other key signaling pathways, such as the Gq/phospholipase C (PLC) and β-arrestin pathways.
This document summarizes the existing data, outlines the experimental protocols required to fully characterize its biased agonism, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Biased Agonism
This compound is a thienopyrimidine compound that acts as a partial agonist at both the LHCGR and the TSHR[1][2]. It is an allosteric modulator, meaning it binds to a site on the receptor distinct from the binding site of the endogenous hormones Luteinizing Hormone (LH), Human Chorionic Gonadotropin (hCG), and Thyroid-Stimulating Hormone (TSH)[1][3].
Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. For G protein-coupled receptors (GPCRs) like LHCGR and TSHR, the major signaling pathways include Gs-mediated adenylyl cyclase activation (leading to cAMP production), Gq-mediated phospholipase C activation (leading to inositol phosphate accumulation and calcium mobilization), and β-arrestin-mediated signaling, which can be independent of G protein activation[4][5]. The potential for this compound to act as a biased agonist is suggested by studies on similar allosteric modulators of gonadotropin receptors[6].
Quantitative Data Presentation
A comprehensive quantitative comparison of biased signaling requires the determination of potency (EC50 or KB) and efficacy (Emax) for a ligand across multiple signaling pathways. Due to the limited available data for this compound, the following tables summarize its known activity and highlight the data required for a complete analysis.
Table 1: Signaling Profile of this compound at the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR)
| Agonist | Signaling Pathway | Potency (EC50) | Efficacy (Emax) | Data Source |
| This compound | Gs/cAMP | 0.2 µM | Partial Agonist | [2] |
| Gq/PLC (IP1 Accumulation) | Data not available | Data not available | ||
| β-arrestin Recruitment | Data not available | Data not available | ||
| LH | Gs/cAMP | Reported | Full Agonist | [6] |
| Gq/PLC (IP1 Accumulation) | Reported | Full Agonist | [6] | |
| β-arrestin Recruitment | Reported | Partial Agonist | ||
| hCG | Gs/cAMP | Reported | Full Agonist | [6] |
| Gq/PLC (IP1 Accumulation) | Reported | Full Agonist | [6] | |
| β-arrestin Recruitment | Reported | Full Agonist |
Table 2: Signaling Profile of this compound at the Thyroid-Stimulating Hormone Receptor (TSHR)
| Agonist | Signaling Pathway | Potency (EC50) | Efficacy (Emax) | Data Source |
| This compound | Gs/cAMP | 7.7 µM | Partial Agonist | [2] |
| Gq/PLC (IP1 Accumulation) | Data not available | Data not available | ||
| β-arrestin Recruitment | Data not available | Data not available | ||
| TSH | Gs/cAMP | Reported | Full Agonist | [7] |
| Gq/PLC (IP1 Accumulation) | Reported | Full Agonist | [7] | |
| β-arrestin Recruitment | Reported | Full Agonist |
Signaling Pathways and Experimental Workflows
To fully quantify the biased signaling of this compound, its activity must be assessed across multiple signaling pathways and compared to that of the endogenous agonists. The following diagrams illustrate the key signaling cascades and the experimental workflows for their measurement.
Caption: Simplified signaling pathways of the LHCGR.
Caption: Simplified signaling pathways of the TSHR.
Caption: Workflow for quantifying biased agonism.
Experimental Protocols
The following are detailed methodologies for the key experiments required to quantify the biased signaling of this compound.
cAMP Accumulation Assay (Gs Pathway)
This assay measures the production of cyclic AMP (cAMP) following receptor activation of the Gs pathway.
Materials:
-
HEK293 or CHO cells stably expressing the human LHCGR or TSHR.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
This compound, LH, hCG, or TSH.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor. Incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound or the reference agonist (LH, hCG, or TSH).
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure cAMP levels using a plate reader compatible with the detection kit.
-
Generate dose-response curves and calculate EC50 and Emax values.
Inositol Monophosphate (IP1) Accumulation Assay (Gq Pathway)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq pathway activation.
Materials:
-
HEK293 or CHO cells stably expressing the human LHCGR or TSHR.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
LiCl (to inhibit IP1 degradation).
-
This compound, LH, hCG, or TSH.
-
IP1 detection kit (e.g., HTRF-based IP-One assay).
Protocol:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Aspirate the culture medium and replace it with stimulation buffer containing LiCl. Incubate for 1 hour at 37°C.
-
Add varying concentrations of this compound or the reference agonist.
-
Incubate for 60-90 minutes at 37°C.
-
Lyse the cells and perform the IP1 detection assay according to the manufacturer's protocol.
-
Measure the HTRF signal using a compatible plate reader.
-
Generate dose-response curves and calculate EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor.
Materials:
-
HEK293 or other suitable cells co-expressing the receptor of interest and a β-arrestin fusion protein (e.g., β-arrestin-GFP or a component of an enzyme complementation system).
-
Assay medium (e.g., Opti-MEM).
-
This compound, LH, hCG, or TSH.
-
Detection reagents specific to the assay format (e.g., substrate for enzyme complementation assays).
Protocol (Example using Enzyme Fragment Complementation):
-
Seed the engineered cells in a 96-well or 384-well plate and culture overnight.
-
Aspirate the culture medium and replace it with assay medium.
-
Add varying concentrations of this compound or the reference agonist.
-
Incubate for 60-120 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for a specified time at room temperature to allow for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Generate dose-response curves and calculate EC50 and Emax values.
Conclusion and Future Directions
The available data indicate that this compound is a partial agonist of the Gs/cAMP pathway at both the LHCGR and TSHR. However, to provide a comprehensive understanding of its pharmacological profile and to quantify any potential biased signaling, further experimental investigation into its effects on the Gq/PLC and β-arrestin pathways is necessary. The experimental protocols outlined in this guide provide a framework for conducting such studies. A thorough characterization of this compound's signaling bias will be crucial for understanding its mechanism of action and for guiding the development of future allosteric modulators with tailored signaling properties for therapeutic applications.
References
- 1. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-arrestins and biased signaling in gonadotropin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The human thyrotropin receptor activates G-proteins Gs and Gq/11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Org41841: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information for Org41841
This document provides comprehensive procedural guidance for the safe and compliant disposal of this compound, a partial agonist of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) and the thyroid-stimulating hormone receptor (TSHR). Adherence to these protocols is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). In the absence of immediate access to the SDS, treat this compound as a potentially hazardous substance.
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is strongly recommended.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound and its associated waste must be managed through a systematic process of segregation, containment, and clear labeling as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[1][2][3]
Step 1: Waste Segregation
To the extent possible, do not mix this compound waste with other waste streams.[3]
-
Solid Waste: Collect unused or expired this compound powder, contaminated PPE (e.g., gloves, weighing papers), and any other contaminated solid materials in a designated, clearly labeled hazardous waste container.[4] Do not mix with non-hazardous laboratory trash.[4]
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or other solvents) must be collected in a separate, compatible, and leak-proof liquid waste container.[2][4] It is best practice to segregate halogenated and non-halogenated solvent wastes.[2]
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of immediately in a designated, puncture-resistant sharps container.[4]
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.[2][5]
-
Containment: Waste containers must be kept securely closed except when adding waste.[2][3][5] Store waste containers in a designated and secure area within the laboratory, away from general work areas and incompatible materials.[4]
Step 3: Disposal of Empty Containers
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[2][5][6]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
Subsequent rinsates may also need to be collected as hazardous waste, depending on institutional and local regulations.[4]
-
After triple-rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), the container can be disposed of as regular laboratory glass or plastic waste, provided all labels have been removed or defaced.[5][6]
Step 4: Scheduling Waste Pickup
Once a waste container is full, or in accordance with your institution's hazardous waste accumulation time limits, contact your Environmental Health and Safety (EHS) office to schedule a waste pickup.[2][4] Do not allow hazardous waste to accumulate in the laboratory.[4]
Quantitative Data for Hazardous Waste Management
While specific quantitative data for the disposal of this compound is not available, the following table provides general guidelines for the accumulation of hazardous chemical waste in a laboratory setting. Always consult your institution's specific policies for exact limits.
| Parameter | Guideline |
| Maximum Volume of Liquid Waste per Container | Typically 5 gallons (approx. 19 liters) |
| Maximum Accumulation of Solid Waste | Consult institutional guidelines |
| Maximum Time for Waste Accumulation in Lab | Typically 180 days, but can be less |
| pH Range for Neutralized Aqueous Waste (if applicable) | 5.5 - 9.0 for sewer disposal (subject to approval) |
Experimental Protocols
The disposal procedures outlined above are based on standard best practices for the management of laboratory chemical waste. No specific experimental protocols for the degradation or neutralization of this compound prior to disposal are currently published. Therefore, the recommended procedure is collection and disposal via a licensed hazardous waste management company arranged by your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Org41841
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Org41841. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Compound Information:
| Identifier | Value |
| CAS Number | 301847-37-0 |
| Molecular Formula | C₁₉H₂₂N₄O₂S₂ |
| Molecular Weight | 402.5 g/mol |
| Physical Form | Solid |
| Known Function | Dual agonist of the Luteinizing Hormone (LH) receptor and the Thyroid-Stimulating Hormone (TSH) receptor. |
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound was not located, the following PPE recommendations are based on general best practices for handling solid chemical compounds of unknown toxicity in a research laboratory setting.
| Protection Type | Recommended PPE | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Consider double-gloving for enhanced protection. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended when handling larger quantities or if there is a potential for aerosolization. | Minimizes inhalation exposure. |
Important Note: Always conduct a risk assessment for your specific experimental procedures to determine if additional or different PPE is required.
Operational Plans: Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a chemical fume hood or a designated containment area to minimize the risk of inhalation or contamination of the surrounding workspace.
-
Dissolving: this compound is reported to be soluble in DMF (5 mg/ml) and slightly soluble in DMSO and Ethanol. When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Practices: Avoid creating dust or aerosols. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Short-term (up to 1 month): Store stock solutions at -20°C.[1]
-
Long-term (up to 6 months): For longer storage, it is recommended to keep stock solutions at -80°C.[1]
-
Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect unused solid this compound and any disposable materials that have come into contact with it (e.g., weigh boats, contaminated gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
Experimental Protocols
cAMP Production Assay in HEK293 Cells
This protocol is a general guideline for measuring the effect of this compound on intracellular cAMP levels in HEK293 cells expressing either the human LH or TSH receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human LH or TSH receptor
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Serum-free DMEM
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Positive control (e.g., human LH or bovine TSH)
-
cAMP assay kit (e.g., cAMP Biotrak Enzymeimmunoassay System)
-
Lysis buffer (provided with the cAMP assay kit)
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells in your standard culture medium until they reach the desired confluency (typically 48 hours post-transfection).
-
Incubation:
-
Aspirate the culture medium.
-
Wash the cells once with serum-free DMEM.
-
Add serum-free DMEM containing 1 mM IBMX to each well.
-
Add varying concentrations of this compound (e.g., 0 to 100 µM) or the appropriate positive control to the wells.
-
Incubate the cells for 1 hour in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Lysis:
-
After the incubation period, aspirate the medium from the wells.
-
Add the lysis buffer provided with the cAMP assay kit to each well to lyse the cells.
-
-
cAMP Measurement:
-
Determine the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Analyze the data to determine the EC₅₀ value for this compound at each receptor. The reported EC₅₀ values are approximately 0.3 µM for the LH receptor and 6.5 µM for the TSH receptor.[1]
-
Visualizations
Caption: Signaling pathway of this compound as a dual agonist for LH and TSH receptors.
Caption: Experimental workflow for the cAMP production assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
